Technical Guide: Tautomeric Dynamics of Isoquinoline-1,3-dione Systems
Executive Summary: The Homophthalimide Paradox In the design of isoquinoline-based pharmacophores, the tautomeric equilibrium between 1,3-isoquinolinediol (the fully aromatic dienol form) and isoquinoline-1,3(2H,4H)-dion...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Homophthalimide Paradox
In the design of isoquinoline-based pharmacophores, the tautomeric equilibrium between 1,3-isoquinolinediol (the fully aromatic dienol form) and isoquinoline-1,3(2H,4H)-dione (the diketo form, commonly known as homophthalimide) represents a critical variable often overlooked in early-stage discovery.[1]
While the isoquinoline scaffold suggests aromatic stability, the 1,3-oxygenated derivatives overwhelmingly favor the dione (diketo) tautomer in both solid-state and solution phases. This preference breaks the aromaticity of the nitrogen-containing ring, driven by the thermodynamic stability of the amide/imide resonance and the lack of stabilization energy required to maintain the phenol-like tautomers.
This guide provides a rigorous framework for identifying, quantifying, and manipulating these tautomers. For medicinal chemists, understanding this equilibrium is vital: the dione form governs solubility and metabolic stability, while the enol/diol forms often represent the active binding species in metal-chelating enzymes (e.g., HIV-1 Integrase, RNase H).
The Tautomeric Landscape
The equilibrium is not a binary switch but a dynamic triad involving the dione, a mono-enol intermediate, and the diol.
Mechanistic Pathway
The transformation involves proton transfer primarily at the N2 and C4 positions. The C4 position is the "molecular switch"—in the dione form, it is an
hybridized methylene (); in the diol form, it becomes an hybridized methine (), restoring aromaticity.
Figure 1: The thermodynamic equilibrium heavily favors the Dione form due to the stability of the cyclic amide/imide system over the energetic cost of aromatizing the pyridine ring via enolization.
Thermodynamic Drivers
Dione Stability: The computed heat of formation consistently favors the dione. The resonance stabilization of the amide bond (N-C=O) outweighs the aromatic stabilization energy of the pyridine ring in the diol form.
Acidity of C4: The protons at C4 are highly acidic (
).[1] Deprotonation at C4 leads to a resonance-stabilized anion that can be trapped as the O-enol ether (simulating the diol) or C-alkylated product (retaining the dione).[1]
Distinguishing these forms requires specific spectroscopic markers.[1] The following data points serve as a "self-validating" checklist for your synthesized compounds.
NMR Spectroscopy: The "Smoking Gun"
The most reliable method to determine the tautomeric state is
-NMR, specifically focusing on the C4 protons.
Feature
Dione Form (Diketo)
Diol Form (Dienol)
C4 Protons
Singlet, ~4.0 ppm ()
Singlet, ~6.5-7.5 ppm (, aromatic)
NH Proton
Broad singlet, >10 ppm
Absent (replaced by OH)
OH Protons
Absent
Broad singlets (solvent dependent)
Aromatic Region
4 protons (Benzene ring only)
5 protons (Full isoquinoline system)
Validation Rule: If you observe a singlet around 4.0 ppm in
, your compound exists as the dione .[1] If this signal is absent and you see a new aromatic peak, you have successfully trapped the diol/enol or formed a derivative.
X-Ray Crystallography
Solid-state analysis confirms the dione preference.[1]
Key Metric: Bond lengths. In the dione, the C1-O and C3-O bond lengths are characteristic of carbonyls (~1.22 Å).[1] In the diol, they lengthen to single bonds (~1.34 Å).
Packing: Dione forms stack via intermolecular hydrogen bonds (
) rather than stacking typical of fully aromatic systems.[1]
Environmental & Synthetic Determinants[1][2]
Solvent Effects
While the dione is dominant, polar aprotic solvents (DMSO, DMF) can stabilize the mono-enol form slightly more than non-polar solvents (
) due to hydrogen bonding capabilities.
Protocol: To observe minor tautomers, run NMR at elevated temperatures (e.g., 350K in
). This increases the rate of exchange, potentially coalescing signals or revealing transient species.
Biological Implications (Drug Design)
In biological assays, the "inactive" dione may be the prodrug of the "active" enol.
HIV-1 Integrase & RNase H: Inhibitors based on this scaffold often require a 2-hydroxy substitution (N-hydroxy).[1][2] This forces the molecule into a specific conformation that facilitates metal ion chelation (
or ) in the active site.
CDK4 Inhibition: 4-substituted derivatives (e.g., 4-(phenylaminomethylene)) lock the tautomer into an exocyclic enamine form, which is critical for selectivity against kinases.[1]
Experimental Protocols
Protocol A: Tautomeric Ratio Determination via Variable Temperature (VT) NMR
Objective: Determine if the diol form is accessible at physiological temperatures.
Preparation: Dissolve 5 mg of the isoquinoline derivative in 0.6 mL of
. Ensure the sample is free of acid/base traces (filter through basic alumina if necessary).
Baseline Scan: Acquire a standard
-NMR at 298 K. Integrate the C4 methylene signal (reference ~4.0 ppm).[1]
Temperature Ramp: Increase probe temperature in 10 K increments (298 K
348 K). Allow 5 minutes for equilibration at each step.
Biological Relevance (CDK4 Inhibition):
Title: 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4).[1][3]
Source: PubMed.[1]
URL:[Link][1]
An In-depth Technical Guide to the Chemical Structure and Applications of 1,3-Dihydroxyisoquinoline
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,3-dihydroxyisoquinoline, a heterocyclic compound of significant interest in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-dihydroxyisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its chemical structure, with a particular focus on the predominant tautomeric form, isoquinoline-1,3(2H,4H)-dione. It covers the synthesis, physicochemical properties, and detailed spectroscopic analysis of this scaffold. Furthermore, this document explores the applications of isoquinoline-1,3(2H,4H)-dione derivatives in drug discovery, highlighting their role as potent inhibitors of key biological targets. The content is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to understand and utilize this important chemical entity.
Introduction: The Isoquinoline Scaffold and the Significance of the 1,3-Dione Derivative
The isoquinoline core is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1][2] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, serves as the foundational structure for numerous alkaloids with potent biological effects.[3] Modifications to the isoquinoline ring system have led to the development of a wide range of therapeutic agents.[3][4]
Among the various derivatives of isoquinoline, 1,3-dihydroxyisoquinoline, which primarily exists as its tautomer, isoquinoline-1,3(2H,4H)-dione, has emerged as a particularly valuable building block in drug discovery.[5] This scaffold has been identified as a key component in molecules designed to target a variety of enzymes and receptors, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][6] Its unique structural and electronic features make it an attractive starting point for the design of novel therapeutics.
Chemical Structure and Tautomerism
A crucial aspect of the chemistry of 1,3-dihydroxyisoquinoline is its existence in a tautomeric equilibrium with isoquinoline-1,3(2H,4H)-dione. Tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond, is a key determinant of the compound's reactivity and biological activity.[7][8]
In the case of 1,3-dihydroxyisoquinoline, the equilibrium strongly favors the isoquinoline-1,3(2H,4H)-dione form, which is a cyclic imide. This preference for the keto form over the enol form is influenced by factors such as solvent polarity and the potential for hydrogen bonding.[8][9] Spectroscopic studies, particularly NMR and IR, in various solvents can provide evidence for the predominant tautomeric form in different environments.[10] The stability of the dione form is a critical consideration in the design of derivatives for biological applications.
Caption: Tautomeric equilibrium between 1,3-dihydroxyisoquinoline and isoquinoline-1,3(2H,4H)-dione.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of isoquinoline-1,3(2H,4H)-dione is essential for its application in research and development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of isoquinoline-1,3(2H,4H)-dione.
Spectroscopic analysis is critical for the structural elucidation and purity assessment of isoquinoline-1,3(2H,4H)-dione.
¹H NMR (DMSO-d₆):
δ 11.36 (1H, s, NH): This broad singlet corresponds to the proton on the nitrogen atom of the imide.
δ 8.07 (1H, dd, J = 7.8, 1.1 Hz, 8-H): This signal is from the proton at position 8 of the aromatic ring.
δ 7.70 (1H, td, J = 7.6, 1.2 Hz, 6-H): This signal corresponds to the proton at position 6.
δ 7.51 (1H, t, J = 7.6 Hz, 7-H): This triplet is from the proton at position 7.
δ 7.44 (1H, d, J = 7.6 Hz, 5-H): This doublet corresponds to the proton at position 5.
δ 4.09 (2H, s, CH₂): This singlet is from the methylene protons at position 4.[12]
¹³C NMR (DMSO-d₆):
δ 170.99 (3-C): Carbonyl carbon at position 3.
δ 165.34 (1-C): Carbonyl carbon at position 1.
δ 136.66 (4a-C): Quaternary carbon at the ring junction.
δ 133.47 (6-C): Aromatic carbon at position 6.
δ 127.87 (5-C): Aromatic carbon at position 5.
δ 127.41 (8-C): Aromatic carbon at position 8.
δ 127.16 (7-C): Aromatic carbon at position 7.
δ 124.95 (8a-C): Quaternary carbon at the ring junction.
δ 35.92 (4-C): Methylene carbon at position 4.[12]
Infrared (IR) Spectroscopy:
The IR spectrum of isoquinoline-1,3(2H,4H)-dione would be expected to show characteristic absorption bands for the N-H stretching of the imide group (around 3200 cm⁻¹), C-H stretching of the aromatic and methylene groups (around 3100-2850 cm⁻¹), and strong C=O stretching of the dione functionality (in the range of 1700-1650 cm⁻¹).
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.16 g/mol ).
Synthesis of Isoquinoline-1,3(2H,4H)-dione
The synthesis of the isoquinoline-1,3(2H,4H)-dione scaffold can be achieved through both classical and modern synthetic methodologies.
Classical Synthesis
A straightforward and classical method for the preparation of isoquinoline-1,3(2H,4H)-dione involves the reaction of 2-carboxyphenylacetic acid with urea.
Experimental Protocol:
Mixing of Reagents: In a round-bottom flask, thoroughly mix 2-carboxyphenylacetic acid (1 equivalent) with finely ground urea (1.1 equivalents).[12]
Heating: Heat the mixture to a temperature of 175-185 °C for approximately 2 hours.[12] The reaction proceeds with the evolution of ammonia and carbon dioxide.
Cooling and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield isoquinoline-1,3(2H,4H)-dione as a white solid.[12]
Caption: Classical synthesis workflow for isoquinoline-1,3(2H,4H)-dione.
Modern Synthetic Approaches
In recent years, a variety of modern synthetic methods have been developed for the construction of isoquinoline-1,3(2H,4H)-dione derivatives, often focusing on efficiency, milder reaction conditions, and functional group tolerance. These include:
Radical Cascade Reactions: These methods often utilize N-acryloylbenzamides as precursors, which undergo radical cyclization to form the isoquinoline-1,3-dione core.[13][14]
Photocatalytic Synthesis: Visible-light-mediated strategies have emerged as a green and efficient approach for the synthesis of functionalized isoquinoline-1,3-diones.[15]
Palladium-Catalyzed Reactions: Palladium catalysis has been employed for C-H carbonylation/annulation reactions and cross-coupling reactions to synthesize substituted isoquinoline-1,3(2H,4H)-diones.[16]
Applications in Drug Discovery
The isoquinoline-1,3(2H,4H)-dione scaffold is a versatile platform for the development of potent and selective inhibitors of various biological targets. Its derivatives have shown promise in several therapeutic areas, particularly in oncology.
Inhibition of Cyclin-Dependent Kinase 4 (CDK4)
A significant application of the isoquinoline-1,3(2H,4H)-dione scaffold is in the design of inhibitors for cyclin-dependent kinase 4 (CDK4). CDK4, in complex with cyclin D, is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[1][17] Small-molecule inhibitors of CDK4 can block the phosphorylation of the retinoblastoma protein (Rb), thereby preventing cell cycle progression from the G1 to the S phase and inducing cell cycle arrest in tumor cells.[15][18]
A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of CDK4.[1][17] Structure-activity relationship (SAR) studies have shown that specific substitutions on both the aniline ring and the isoquinoline-1,3-dione core are crucial for high inhibitory activity and selectivity over other CDKs.[19]
Mechanism of Action of CDK4/6 Inhibition
The inhibition of the CDK4/6-Cyclin D1-Rb pathway is a validated strategy in cancer therapy. The mechanism involves the following key steps:
Inhibition of CDK4/6: The isoquinoline-1,3(2H,4H)-dione-based inhibitor binds to the ATP-binding pocket of CDK4/6, preventing the kinase from phosphorylating its substrate, the retinoblastoma protein (Rb).[20]
Rb Remains Active: In its hypophosphorylated state, Rb remains bound to the E2F transcription factor.[20]
E2F Repression: The Rb-E2F complex actively represses the transcription of genes required for the G1 to S phase transition of the cell cycle.[20]
G1 Cell Cycle Arrest: As a result, the cell is unable to progress through the G1 checkpoint and enters a state of arrest, thereby inhibiting tumor cell proliferation.[15][18]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1,3-Isoquinolinediol (Homophthalimide): Molecular Weight, Formula, and Technical Characterization
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Isoquinolinediol (C₉H₇NO₂) is a critical heterocyclic scaffold in medicinal chemistry, primarily utilized as a precursor for isoquinoline alkaloids and poly(ADP-ribose) polymerase (PARP) inhibitors.
While chemically named as a "diol," this compound exhibits significant tautomerism , existing predominantly in the dione form known as Homophthalimide (Isoquinoline-1,3(2H,4H)-dione) in the solid state and in neutral solvents like DMSO. This distinction is vital for researchers, as the "diol" nomenclature can lead to incorrect structural assumptions during spectral analysis and docking studies.
This guide provides a definitive technical profile, a self-validating synthetic protocol, and precise analytical data to ensure experimental reproducibility.
Physicochemical Profile
The following data establishes the baseline identity of the compound. Researchers should note the specific CAS number for the dione tautomer, which is the actual species handled in the laboratory.
Metric
Technical Specification
IUPAC Name
Isoquinoline-1,3(2H,4H)-dione
Common Name
Homophthalimide
Molecular Formula
C₉H₇NO₂
Molecular Weight
161.16 g/mol
CAS Number
4456-77-3 (Dione form); Distinct from 1,5-isomer (5154-02-9)
Appearance
Off-white to pale yellow solid
Melting Point
220–223 °C (Literature range: 220–238 °C depending on purity)
Solubility
Soluble in DMSO, DMF; sparingly soluble in water, ethanol
pKa
~10.25 (Predicted, acidic NH proton)
Tautomeric Equilibrium
The reactivity and spectral signature of 1,3-isoquinolinediol are defined by its tautomeric equilibrium. The dione form (B) is thermodynamically favored over the diol form (A) due to the stability of the amide/imide resonance and the disruption of aromaticity required to form the full diol.
Figure 1: Tautomeric shift favoring the dione form. Note the loss of full aromaticity in the heterocyclic ring of the dione, compensated by the stability of the carbonyl groups.
Synthesis & Production Protocol
This protocol utilizes the condensation of homophthalic anhydride with urea. This method is preferred over ammonia gas methods for its operational simplicity and higher yield of the dione tautomer.
Stoichiometry: Mix Homophthalic anhydride (20.0 g, 111 mmol) with finely ground Urea (7.33 g, 122 mmol) (1.1 equivalents) in a round-bottom flask.
Fusion: Heat the neat mixture (no solvent) to 175–185 °C .
Observation: The solids will melt, and gas evolution (CO₂, NH₃) will be observed.
Reaction: Maintain temperature for 2 hours until gas evolution ceases and the melt solidifies/thickens.
Work-up: Cool the reaction mixture to room temperature. The crude product will be a solid cake.
Purification:
Triturate the solid with water to remove excess urea. Filter.
Recrystallize the crude solid from boiling Methanol .
Validation: Dry the white crystalline solid under vacuum.
Target Yield: ~67% (approx. 12.0 g).
Target MP: 220–223 °C.
Analytical Characterization (Self-Validating)
To validate the identity of the synthesized product, compare experimental NMR data against the following standard values. The presence of the methylene singlet at ~4.09 ppm is the definitive diagnostic peak for the dione tautomer; the diol form would lack this signal.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆
Frequency: 400/500 MHz
Shift (δ ppm)
Multiplicity
Integration
Assignment
Diagnostic Note
11.36
Singlet (s)
1H
NH
Broad exchangeable proton.
8.07
Doublet of doublets (dd)
1H
H-8
Deshielded by adjacent carbonyl.
7.70
Triplet of doublets (td)
1H
H-6
Aromatic region.
7.51
Triplet (t)
1H
H-7
Aromatic region.
7.44
Doublet (d)
1H
H-5
Aromatic region.
4.09
Singlet (s)
2H
H-4
CRITICAL: Confirms dione structure (CH₂).
Carbon NMR (¹³C NMR)
Solvent: DMSO-d₆
Shift (δ ppm)
Assignment
Note
170.99
C-3
Amide Carbonyl
165.34
C-1
Amide Carbonyl
136.66
C-4a
Quaternary
35.92
C-4
Methylene Carbon (Confirms sp³ hybridization at C4)
Mass Spectrometry
Method: ESI-MS (Positive Mode)
Result: m/z 162.05 [M+H]⁺ (Calculated for C₉H₈NO₂⁺: 162.055).
Therapeutic & Research Applications
The 1,3-isoquinolinediol scaffold serves as a versatile building block in drug discovery.[1]
Viral Protease Inhibition: Derivatives of isoquinoline-1,3-dione have shown efficacy as inhibitors of viral replication, specifically targeting the Chikungunya virus via labdane-oxindole hybrid structures.
Alkaloid Synthesis: It is the direct precursor for Isoquinolones and 3-substituted isocoumarins . The active methylene group at C-4 allows for facile Knoevenagel condensations with aldehydes to form 4-benzylidene derivatives.
PARP Inhibition: While the 1,5-isomer is the classic PARP-1 inhibitor, the 1,3-dione core is investigated for poly(ADP-ribose) polymerase binding affinity due to its structural mimicry of the nicotinamide pharmacophore.
Figure 2: Primary research vectors for the Homophthalimide scaffold.
References
Santa Cruz Biotechnology. Isoquinoline-1,3(2H,4H)-dione (CAS 4456-77-3) Product Data.
[2]
ChemicalBook. 1,2,3,4-Tetrahydroisoquinoline-1,3-dione Properties and Synthesis.
Organic Chemistry Portal. Synthesis of isoquinoline-1,3(2H,4H)-diones.
Ding, W. W., et al. (2022). "Pd-Catalyzed and Photoinduced Benzylic C-H Carbonylation/Annulation." Organic Letters, 24, 7350-7354.[3]
PubChem. Compound Summary: Isoquinoline-1,3(2H,4H)-dione.[4][3] National Library of Medicine.
difference between 1,3-isoquinolinediol and 1,5-isoquinolinediol
This guide provides a rigorous technical analysis of the structural, synthetic, and functional differences between 1,3-isoquinolinediol and 1,5-isoquinolinediol. Executive Summary: The Divergence of Isomers While 1,3-iso...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical analysis of the structural, synthetic, and functional differences between 1,3-isoquinolinediol and 1,5-isoquinolinediol.
Executive Summary: The Divergence of Isomers
While 1,3-isoquinolinediol (1,3-DIQ) and 1,5-isoquinolinediol (1,5-DIQ) share the same molecular formula (
), they represent two distinct functional classes in drug discovery.
1,5-Isoquinolinediol is a bioactive pharmacophore . It is a potent, commercially available inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), used as a reference standard in ischemic injury and neuroprotection research. Its activity relies on a specific hydrogen-bonding motif at the enzyme's nicotinamide-binding pocket.
1,3-Isoquinolinediol (Homophthalimide) is a synthetic scaffold . It is primarily a chemical building block used to generate complex heterocyclic arrays (e.g., via Castagnoli-Cushman reactions). It lacks significant intrinsic PARP inhibitory activity due to its stable dione tautomer, which precludes the necessary binding interactions.
Structural Analysis & Tautomerism
Understanding the tautomeric preferences of these molecules is critical for predicting their reactivity and biological binding.
1,5-Isoquinolinediol (The PARP Inhibitor)
This isomer exists predominantly as 5-hydroxy-1(2H)-isoquinolinone in solution.[1]
Electronic State: The C1-hydroxyl tautomerizes to the amide (lactam), while the C5-hydroxyl remains phenolic.
Binding Mechanism: The lactam motif at N2-C1 mimics the nicotinamide moiety of
, allowing it to anchor into the PARP active site via hydrogen bonds with Gly863 and Ser904.
1,3-Isoquinolinediol (The Scaffold)
Commonly known as Homophthalimide , this compound exists in a stable isoquinoline-1,3(2H,4H)-dione form.
Electronic State: It adopts a diketo (imide) structure. The aromaticity of the pyridine ring is disrupted, making the C4 position highly acidic (
) and nucleophilic.
Reactivity: Unlike the 1,5-isomer, the 1,3-isomer is prone to electrophilic attack at C4, making it an ideal substrate for condensation reactions.
Visualization: Tautomeric Equilibria
Figure 1: Tautomeric preferences. The 1,5-isomer retains aromaticity in the benzene ring, while the 1,3-isomer prefers the dione structure, activating the C4 position.
Biological Profile: PARP Inhibition
The primary application of 1,5-DIQ is in the inhibition of PARP-1, a nuclear enzyme involved in DNA repair and cell death.
The 1-lactam group of 1,5-DIQ acts as a hydrogen bond donor/acceptor pair. The 5-OH group provides additional hydrophobic contacts and water-mediated bridging within the enzyme pocket. 1,3-DIQ, existing as a cyclic imide, lacks the planar aromatic geometry and specific H-bond donor alignment required for high-affinity binding to the PARP catalytic cleft.
Experimental Protocols (Synthesis)
Protocol A: Synthesis of 1,5-Isoquinolinediol
Target: 5-Hydroxy-1(2H)-isoquinolinone
Route: Rearrangement of Isoquinoline N-oxide (Modified Meisenheimer/Rearrangement)
N-Oxidation: Dissolve 5-hydroxyisoquinoline (10 mmol) in DCM (50 mL). Add mCPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 4 hours.
QC Check: Monitor TLC for disappearance of starting material. The N-oxide is much more polar.
Workup: Wash with sat.
to remove benzoic acid by-products. Dry organic layer () and concentrate to yield 5-hydroxyisoquinoline N-oxide.
Rearrangement: Suspend the N-oxide in acetic anhydride (10 mL). Heat to reflux (100°C) for 2 hours. This effects the Polonovski-type rearrangement to the 1-acetoxy-5-acetoxy isoform.
Hydrolysis: Evaporate excess
. Redissolve residue in MeOH (20 mL) and add 2M NaOH (20 mL). Reflux for 1 hour to cleave the esters.
Isolation: Acidify carefully with HCl to pH 6-7. The product, 1,5-isoquinolinediol (as the lactam), will precipitate as an off-white solid.
Purification: Recrystallize from Ethanol/Water.
Yield: Typically 50-60%.
Validation:
-NMR should show a downfield singlet (~8.0 ppm) for the C1 proton if in lactim form, or disappearance if in lactam form (check NH signal).
Protocol B: Synthesis of 1,3-Isoquinolinediol (Homophthalimide)
Target: Isoquinoline-1,3(2H,4H)-dione
Route: Thermal Cyclization of Homophthalic Acid
Reagents:
Homophthalic Acid
Urea (or Ammonium Acetate)
Ethylene Glycol (Solvent/Flux)
Step-by-Step Methodology:
Mixing: In a round-bottom flask, combine homophthalic acid (10 mmol) and Urea (15 mmol).
Fusion: Heat the mixture to 180°C (melt). The reaction releases
and .
Note: Using ethylene glycol as a solvent allows for better thermal control (reflux at 190°C).
Reaction: Maintain temperature for 3 hours. The acid converts to the anhydride in situ, which then condenses with ammonia (from urea decomposition) to form the imide.
Workup: Cool to 80°C and pour into ice water (100 mL). Stir vigorously.
Isolation: The product precipitates as a white crystalline solid. Filter and wash with cold water.[5]
Banasik, M., et al. (1992). "Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase." Journal of Biological Chemistry, 267(3), 1569-1575. Link
Cushman, M., & Castagnoli, N. (1973). "The condensation of succinic anhydrides with Schiff bases. A novel synthesis of 4-carboxy-2-pyrrolidones." The Journal of Organic Chemistry, 38(17), 3084-3086. (Foundational chemistry for 1,3-system reactivity). Link
MedChemExpress. "1,5-Isoquinolinediol Datasheet & Biological Activity." MCE. Link
PubChem. "Compound Summary: 1,5-Isoquinolinediol." National Library of Medicine. Link
Organic Syntheses. "Homophthalic Acid and Anhydride." Org.[7][8] Synth. Coll. Vol. 3, p.449. (Precursor synthesis).[9] Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity of Isoquinoline-1,3-dione Scaffold
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
The isoquinoline-1,3(2H,4H)-dione scaffold (commonly referred to as homophthalimide ) represents a privileged bicyclic structure in medicinal chemistry. Distinct from its tricyclic analog (naphthalimide), this scaffold offers a unique chemical space characterized by a dicarbonyl core capable of diverse hydrogen bonding interactions and facile C-4 functionalization. This guide analyzes the scaffold's biological activity profile, specifically its potent anticancer efficacy via Topoisomerase inhibition and its emerging role as a dual-binding Acetylcholinesterase (AChE) inhibitor. We provide actionable protocols for synthesis and bioassay validation, supported by structural causality and rigorous data analysis.
Structural Basis & Chemical Significance
The core structure consists of a benzene ring fused to a piperidine-2,6-dione ring. Its pharmacological versatility stems from two critical modification sites:
N-2 Position (Imide Nitrogen): Allows for the introduction of alkylamino side chains, critical for solubility and interaction with anionic protein residues.
C-4 Position (Methylene Bridge): Highly acidic protons allow for Knoevenagel condensations to form 4-arylidene derivatives, creating extended conjugation systems essential for DNA intercalation.
Distinction from Naphthalimides
While often conflated with benzo[de]isoquinoline-1,3-diones (naphthalimides), the isoquinoline-1,3-dione lacks the naphthalene fusion. This results in greater torsional flexibility and a distinct solubility profile, making it an ideal candidate for optimizing "drug-like" properties (Lipinski’s Rule of 5) where naphthalimides may fail due to excessive lipophilicity.
Pharmacological Profiles & Mechanisms[2][3]
Anticancer Activity: The Topoisomerase II Axis
Derivatives of isoquinoline-1,3-dione, particularly (E)-4-arylidene analogs, exhibit potent cytotoxicity against breast (MCF-7), colon (HCT-116), and leukemia (MOLT-4) cell lines.
Mechanism of Action: These compounds act primarily as Topoisomerase II
poisons . The planar tricyclic system formed by the 4-arylidene substitution intercalates between DNA base pairs. The N-2 side chain stabilizes the DNA-enzyme cleavage complex, preventing religation and triggering double-strand breaks.
Downstream Signaling: The accumulation of DNA damage activates the ATM/ATR pathway, leading to p53 phosphorylation and subsequent upregulation of Bax/downregulation of Bcl-2. This shifts the cell into caspase-dependent apoptosis (Caspase-3/7 activation).
Neurological Activity: Dual-Site AChE Inhibition
The scaffold serves as a potent template for Alzheimer’s disease therapeutics.
Dual Binding Mode: The isoquinoline-1,3-dione core binds to the Peripheral Anionic Site (PAS) of Acetylcholinesterase, while an N-benzylamine moiety (linked via an alkyl chain) penetrates the catalytic gorge to bind the Catalytic Active Site (CAS) .
Efficacy: Optimized derivatives demonstrate IC
values in the nanomolar range (e.g., 30–100 nM), often outperforming standard carbamates like rivastigmine.
Structure-Activity Relationship (SAR) Analysis
The following diagram details the critical modification zones and their impact on biological activity.
Figure 1: SAR Map of the Isoquinoline-1,3-dione scaffold highlighting critical pharmacophoric points for anticancer and neuroprotective optimization.
Comparative Efficacy Data
The table below summarizes the potency of key isoquinoline-1,3-dione derivatives against standard reference drugs.
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase.
Source: Research in Pharmaceutical Sciences.[11]
URL:[Link]
Technical Guide: Conversion of Homophthalic Anhydride to 1,3-Isoquinolinediol (Homophthalimide)
Executive Summary This technical guide details the synthetic conversion of homophthalic anhydride (isochroman-1,3-dione) to 1,3-isoquinolinediol. While often chemically designated as "1,3-isoquinolinediol," it is crucial...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthetic conversion of homophthalic anhydride (isochroman-1,3-dione) to 1,3-isoquinolinediol. While often chemically designated as "1,3-isoquinolinediol," it is crucial for researchers to recognize that the stable tautomer in the solid state is homophthalimide (1,3(2H,4H)-isoquinolinedione). This guide focuses on the condensation-cyclization pathway, providing rigorous protocols for both traditional wet-chemistry and modern solvent-free synthesis.
Part 1: Mechanistic Foundations
The conversion is a nucleophilic acyl substitution followed by a dehydration-driven ring closure. Understanding the tautomeric equilibrium is vital for structural characterization, as NMR signals will vary significantly based on solvent polarity.
Reaction Pathway & Tautomerism
The reaction proceeds through the opening of the anhydride ring by an ammonia source (nucleophile) to form an intermediate amic acid (o-carbamoylphenylacetic acid). Under thermal forcing conditions, this intermediate undergoes intramolecular dehydration to close the heterocyclic ring.
Tautomeric Note: In solution (DMSO-
), the equilibrium favors the dione form. However, under basic conditions or specific derivatizations, the enol (diol) character becomes relevant.
Mechanistic Visualization
The following diagram illustrates the pathway from the anhydride to the final imide, highlighting the critical dehydration step.
Figure 1.1: Mechanistic pathway from homophthalic anhydride to the dione/diol tautomeric pair.
Part 2: Synthetic Methodologies
Two distinct protocols are presented. Method A is the standard laboratory method yielding high purity. Method B is a scalable, solvent-free approach often preferred for "green" chemistry applications.
Method A: Thermal Condensation with Ammonium Hydroxide
Best for: High purity requirements and gram-scale synthesis.
Best for: Scale-up (>50g) and avoiding liquid waste.
Reagents:
Homophthalic anhydride (1.0 eq)
Urea (1.2 eq)
Protocol:
Mixing: Grind homophthalic anhydride and urea together in a mortar until a fine, homogeneous powder is achieved.
Fusion: Transfer the powder to a flask equipped with a wide-bore air condenser (to allow gas escape).
Heating:
Heat the mixture to 170–180°C .
The mixture will melt into a liquid phase. Ammonia and CO2 will evolve (ensure proper ventilation).
Solidification: As the reaction nears completion (approx. 30–45 mins), the mass will solidify as the melting point of the product (>230°C) exceeds the bath temperature.
The following table summarizes key variables that affect yield and purity.
Parameter
Optimal Range
Impact of Deviation
Reaction Temp
170°C – 190°C
<160°C: Incomplete cyclization (amic acid impurity). >200°C: Sublimation of anhydride or charring.
Stoichiometry
Excess /Urea
Deficit: Reformation of anhydride upon heating.
Moisture Control
Open system (allow escape)
Closed systems prevent the dehydration equilibrium from shifting to the product.
pH (Method A)
> 9 (Initial)
Low pH during the initial step prevents amic acid salt formation.
Decision Matrix: Pathway Selection
Figure 3.1: Decision matrix for selecting the optimal synthetic protocol.
Part 4: Characterization & Validation
To validate the synthesis, compare analytical data against the following standards.
Melting Point: 230–233°C (Lit. value for homophthalimide).[3]
IR Spectroscopy:
Doublet carbonyl stretch characteristic of cyclic imides.
: ~1700 cm⁻¹ and ~1660 cm⁻¹.
Broad N-H stretch around 3200 cm⁻¹.
1H NMR (DMSO-
, 400 MHz):
11.2 (s, 1H, NH) – Confirming dione form.
8.0 (d, 1H, Ar-H).
7.4–7.6 (m, 3H, Ar-H).
4.0 (s, 2H, CH2 at position 4).
Note: If the "diol" form were dominant, the CH2 signal would disappear, replaced by a vinylic proton signal, and OH signals would appear. The presence of the CH2 singlet confirms the homophthalimide structure.
Scholars Research Library. "Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives." Der Pharma Chemica, 2012 , 4(1):15-22.[9]
[Link]
National Institutes of Health (NIH). "Tautomeric preferences of phthalones and related compounds." PubMed Central.
[Link] (General reference for tautomeric equilibrium in isoquinolinediones).
Application Note: Synthesis of Isoquinoline-1,3(2H,4H)-dione (Homophthalimide) from Homophthalic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Precursor for PARP inhibitors, HIV-1 integrase inhibitors, and isoquinoline alkaloids.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Applications: Precursor for PARP inhibitors, HIV-1 integrase inhibitors, and isoquinoline alkaloids.
Introduction & Mechanistic Insights
Isoquinoline-1,3(2H,4H)-dione, commonly known as homophthalimide, is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of highly potent poly(ADP-ribose) polymerase (PARP) inhibitors and various naturally occurring isoquinoline alkaloids.
The most direct and atom-economical route to synthesize unsubstituted homophthalimide is the cyclodehydration of 2-(carboxymethyl)benzoic acid (homophthalic acid) using an ammonia equivalent[1]. While aqueous ammonium hydroxide can be used, it often requires high-pressure vessels or high-boiling solvents (e.g., o-dichlorobenzene) and prolonged heating, which promotes the formation of unwanted dimerized byproducts such as 3-(2-carboxybenzyl)isocoumarin[2].
The Urea Advantage (Causality in Reagent Selection):
To bypass the limitations of aqueous ammonia, urea is employed as a solid-state ammonia surrogate[1]. Urea melts at 133 °C, acting as a transient solvent (flux) that facilitates intimate mixing with homophthalic acid. Upon further heating, urea decomposes to release ammonia gas and isocyanic acid in situ. The continuous, slow release of ammonia drives the formation of the intermediate ammonium homophthalate, which rapidly undergoes double dehydration to close the six-membered imide ring.
Reaction pathway for the synthesis of homophthalimide from homophthalic acid.
Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) OR a high-temperature oil bath/heating mantle.
Mortar and pestle.
Vacuum filtration apparatus.
Experimental Protocols
We present two validated methodologies. Protocol A utilizes microwave irradiation to maximize yield and minimize side reactions through rapid, uniform dielectric heating[3]. Protocol B describes a conventional thermal fusion method suitable for large-scale, multi-gram synthesis[1].
Protocol A: Microwave-Assisted Synthesis (Recommended for High Yield)
This method limits the residence time at high temperatures, effectively suppressing the formation of isocoumarin byproducts.
Physical Trituration: In a mortar and pestle, grind homophthalic acid (15.0 g, 83.2 mmol) and urea (5.94 g, 98.9 mmol; ~1.2 equivalents) into a fine, homogeneous powder[3].
Expert Insight: Intimate physical contact is mandatory for solid-state reactions to ensure uniform ammonia transfer before the urea sublimes or degrades.
Microwave Irradiation: Transfer the powder to a 250 mL microwave-safe round-bottom flask. Irradiate the mixture at 100 °C (approx. 720 W) for 8 minutes[3].
Self-Validation Cue: The mixture will initially melt and froth (evolution of CO₂ and NH₃). As the reaction completes, the high-melting homophthalimide (m.p. 237–239 °C) forms, causing the mixture to resolidify.
Quenching & Purification: Allow the vessel to cool to ambient temperature. Add 150 mL of methanol to the crude solid mass and reflux for 30 minutes[3].
Expert Insight: Methanol is chosen because homophthalimide is highly crystalline and virtually insoluble in it, whereas unreacted urea, homophthalic acid, and linear intermediates are highly soluble. This step eliminates the need for column chromatography.
Isolation: Filter the warm suspension under vacuum. Wash the filter cake with hexane (40 mL) to remove any residual non-polar impurities[3].
Drying: Dry the solid under vacuum to afford pure isoquinoline-1,3(2H,4H)-dione. (Expected Yield: ~84%)[3].
(Note: Homophthalimide exhibits poor solubility in CDCl₃; DMSO-d₆ is highly recommended for clear ¹H NMR resolution of the imide N-H proton at ~11.20 ppm).
Troubleshooting & Self-Validation
Low Yield / Sticky Product: If the final product is a sticky resin rather than a crystalline solid, the cyclodehydration did not reach completion. Ensure the reaction temperature reaches at least 135 °C (the melting point of urea) to trigger the ammonia release cascade.
Presence of Byproducts: If TLC or NMR indicates the presence of 3-(2-carboxybenzyl)isocoumarin, the reaction was heated for too long[2]. Strict adherence to the 8-minute microwave protocol prevents this thermal dimerization.
Incomplete Urea Removal: If a sharp singlet appears near δ 5.4 ppm in DMSO-d₆, unreacted urea is present. Repeat the methanol reflux step, ensuring the solvent reaches a rolling boil to maximize urea solubility.
References
1.[1] WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors. Google Patents. Available at:
2.[3] 4-Substituted Benzylideneisoquinoline-1,3(2H, 4H)-dione Derivatives: Synthesis and Biological Evaluation as Potential HIV-1 Inte. Scholars Research Library. Available at:
3.[2] 3-(2-Carboxybenzyl) isocoumarin, a Byproduct in the Preparation of Homophthalimide. Indian Academy of Sciences. Available at:
Application Note: Protocol for Regioselective N-Alkylation of 1,3-Isoquinolinediol (Homophthalimide)
Abstract & Strategic Overview 1,3-Isoquinolinediol (CAS: 87-27-4) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . In solution, it exists in dynamic equilibrium with its dione tautomer, ho...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
1,3-Isoquinolinediol (CAS: 87-27-4) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . In solution, it exists in dynamic equilibrium with its dione tautomer, homophthalimide . This scaffold possesses three potential sites for alkylation:
N-2 (Nitrogen): The desired site for most pharmaceutical applications (e.g., isoquinolone alkaloids).
O-1 / O-3 (Oxygen): Leading to imidate ethers (O-alkylation).
C-4 (Methylene): The "active methylene" site, which is highly acidic (
) and prone to C-alkylation under vigorous conditions.
This guide provides a validated protocol to maximize N-alkylation selectivity while suppressing O-alkylation and preventing unwanted C-alkylation at the 4-position.
Mechanistic Grounding
To achieve high fidelity in this reaction, one must understand the tautomeric landscape. While the "diol" name suggests hydroxyl groups, the molecule reacts primarily through the deprotonated homophthalimide (dione) anion.
The Selectivity Hierarchy
Acidity: The imide N-H (
) is slightly more acidic than the C-4 methylene protons ().
Hard/Soft Acid-Base (HSAB) Theory:
The Nitrogen atom in the anion is a softer nucleophile. It prefers soft electrophiles (alkyl iodides/bromides) and polar aprotic solvents that strip away cation shielding.
The Oxygen atom is a harder nucleophile. It dominates when hard electrophiles (sulfonates, chlorides) or silver salts (
) are used.
The C-4 Carbon becomes a competitor only when excess strong base (e.g., NaH, LDA) is used, generating a dianion or allowing thermodynamic equilibration.
Reaction Pathway Diagram
The following diagram illustrates the critical decision points in the reaction mechanism.
Caption: Mechanistic divergence in homophthalimide alkylation. Path A is the target workflow.
Experimental Protocols
Method A: The "Carbonate" Protocol (Recommended)
Best for: Primary alkyl halides (Bromides/Iodides), Benzyl halides.
Mechanism:
Key Advantage: The mild basicity of is sufficient to deprotonate the N-H but generally insufficient to rapidly deprotonate C-4 at moderate temperatures, preventing C-alkylation.
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Homophthalimide (1.0 equiv) in anhydrous Acetone (0.2 M concentration). Note: If solubility is poor, switch to DMF.
Activation: Add anhydrous
(1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. The suspension may change color (often yellowing), indicating anion formation.
Alkylation: Dropwise add the Alkyl Halide (1.1 equiv).
Expert Tip: If using a chloride, add 10 mol% KI to generate the more reactive iodide in situ.
Reaction:
Reactive Electrophiles (Bn-Br, Allyl-Br): Stir at RT for 4–12 hours.
Unreactive Electrophiles (Alkyl chlorides): Heat to reflux (Acetone) or 60°C (DMF) for 6–18 hours.
DMF: Pour mixture into ice-water (5x volume). The N-alkyl product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc (3x), wash organic layer with LiCl (5% aq) to remove DMF.
Purification: Recrystallization from EtOH or Column Chromatography (
).
Method B: The "Hydride" Protocol (High Reactivity)
Best for: Sterically hindered electrophiles or when Method A fails.
Risk: Higher risk of C-alkylation if not strictly controlled.
Step-by-Step Procedure
Activation: Suspend NaH (60% in oil, 1.05 equiv — do not use excess) in anhydrous DMF or THF at 0°C under Argon.
Deprotonation: Add Homophthalimide (1.0 equiv) portion-wise. Evolution of
gas will occur. Stir at 0°C for 30 mins until gas evolution ceases.
Addition: Add the Electrophile (1.0 equiv) slowly at 0°C.
Reaction: Allow to warm to RT slowly. Do not heat unless necessary.
Quench: Carefully quench with sat.
solution. Extract with EtOAc.
Characterization & QC (Self-Validation)
Distinguishing N-alkylation from O-alkylation and C-alkylation is critical. Use this data table to validate your product.
Feature
N-Alkylation (Target)
O-Alkylation (Impurity)
C-Alkylation (Impurity)
IR Spectrum
Strong split Carbonyls(~1670 & 1720 cm⁻¹)
Single/Weak Carbonyl(~1630 cm⁻¹, C=N character)
Split Carbonyls(Similar to N-alkyl)
¹H NMR (Alkyl)
N-CH₂ typically 3.8 – 4.2 ppm
O-CH₂ typically 4.4 – 4.6 ppm (Deshielded)
Alkyl group attached to C4
¹H NMR (Ring)
C-4 Protons: Singlet (2H) at ~4.0 ppm
C-4 Protons: Singlet (2H) at ~3.8 ppm
C-4 Proton: Becomes 1H (Triplet/Multiplet)
¹³C NMR
Carbonyls: ~165 & 175 ppm
Imidate Carbon: ~155-160 ppm
C-4 Carbon shifts significantly
Diagnostic Workflow Diagram
Caption: NMR decision tree for product validation.
Switch solvent from Acetone to DMF or DMSO. Add 18-crown-6 ether (if using ).
O-Alkylation Observed
"Hard" reaction conditions.
Switch leaving group from Tosylate/Chloride to Iodide (softer). Avoid Silver salts.
C-Alkylation Observed
Base too strong or excess used.
Switch from NaH to or . Ensure strict 1:1 stoichiometry of base.
Hydrolysis of Product
Work-up too acidic/basic.
Homophthalimides can ring-open. Keep work-up pH neutral (pH 6-8).
References
Mechanochemical N-alkylation of imides. Beilstein J. Org. Chem.2017 , 13, 1745–1752. (Demonstrates efficacy of Carbonate bases for imide alkylation).
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem.2021 , 17, 1939–1950. (Discusses general principles of N vs O alkylation in ambident heterocycles).
N- versus O-alkylation: utilizing NMR methods. J. Med. Chem.2013 , 56, 17, 7073–7083. (Authoritative guide on distinguishing regioisomers).
Organic Reactions in Ionic Liquids: N-Alkylation of Phthalimide. Synthesis2004 , 2, 208-212.[5] (Validation of K2CO3 efficiency).
Application Note: C4-Arylation of Homophthalimide Scaffolds
This guide details the reaction conditions and protocols for the C4-arylation of homophthalimide (isoquinoline-1,3(2H,4H)-dione). This transformation is critical for synthesizing isoquinoline alkaloid derivatives and pol...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the reaction conditions and protocols for the C4-arylation of homophthalimide (isoquinoline-1,3(2H,4H)-dione). This transformation is critical for synthesizing isoquinoline alkaloid derivatives and polycyclic aromatic hydrocarbons used in drug discovery.
Executive Summary
The C4 position of homophthalimide is an "active methylene" site, flanked by two carbonyl groups (one amide, one aryl ketone equivalent), rendering it significantly acidic (
). However, the presence of a nucleophilic nitrogen atom (N2) creates a competition between N-arylation and C-arylation .
This guide provides three distinct protocols to achieve high C4-selectivity:
Palladium-Catalyzed
-Arylation: The gold standard for N-protected substrates, offering high yields and broad scope.
Copper-Catalyzed Arylation: A cost-effective alternative utilizing Ullmann-type chemistry, suitable for scale-up.
Metal-Free Arylation: A mild, oxidative approach using diaryliodonium salts for sensitive substrates.
Mechanistic Insight & Strategic Planning
The Selectivity Challenge
Homophthalimide exists in equilibrium with its enol tautomers. Under basic conditions, it forms an ambient nucleophile.
Path A (Kinetic/Soft): C-attack. Favored by soft metals (Pd, Cu) and bulky ligands that sterically hinder the N-site.
Path B (Thermodynamic/Hard): N-attack. Favored by hard electrophiles and simple bases (e.g., NaH/alkyl halides).
Critical Decision: For maximum reliability, N-protection (e.g., N-methyl, N-benzyl) is recommended prior to C-arylation. Direct arylation of the NH-substrate requires dianion generation (2+ equiv. base) and often suffers from lower chemoselectivity.
Reaction Mechanism (Pd-Catalyzed)
The reaction proceeds via a Pd(0)/Pd(II) cross-coupling cycle similar to ketone
-arylation.
Oxidative Addition: Pd(0) inserts into the Ar-X bond.
Ligand Exchange/Deprotonation: The base generates the homophthalimide enolate, which displaces the halide on Palladium.
Reductive Elimination: The C-C bond is formed, regenerating Pd(0).
Figure 1: Catalytic cycle for the Pd-catalyzed C4-arylation of homophthalimide.
Best for: Avoiding trace metal contamination, late-stage functionalization.
Reagents:
Aryl Source: Diaryliodonium salt (e.g., [Ph
I]OTf) (1.2 equiv)
Base: KO
-Bu (1.5 equiv)
Solvent: THF or DMF
Temp: 40–60 °C (milder conditions)
Procedure:
Dissolve homophthalimide (1.0 mmol) in THF (5 mL).
Add KO
-Bu (168 mg, 1.5 mmol) at 0 °C. Stir for 15 min to form the enolate (often precipitates).
Add the Diaryliodonium triflate (1.2 mmol) in one portion.
Warm to 40–60 °C and stir for 4–6 hours.
Note: This reaction proceeds via a radical or ligand-coupling mechanism on the iodine, avoiding transition metals entirely.
Data Summary & Optimization Guide
Variable
Recommendation
Rationale
Solvent
Toluene (Pd), DMSO (Cu)
Non-polar solvents (Toluene) suppress N-coordination in Pd catalysis. Polar aprotic (DMSO) aids solubility of carbonate bases in Cu catalysis.
Base
NaO-Bu vs CsCO
Stronger alkoxide bases (NaO-Bu) are required for Pd cycles to drive equilibrium. Weaker carbonates work well for Cu/Iodide systems.
Ligand
XPhos, P(-Bu)
Bulky, electron-rich ligands are mandatory for Pd-catalyzed alpha-arylation to prevent -hydride elimination (though not possible at C4, they stabilize the LPdAr species).
Leaving Group
I > Br >> Cl
Iodides are preferred for Copper. Bromides are standard for Palladium. Chlorides require highly active precatalysts (e.g., Pd-G3/G4).
Troubleshooting Table
Observation
Probable Cause
Solution
Low Conversion
Enolate poisoning catalyst
Switch to a bulkier ligand (e.g., BrettPhos) or increase catalyst loading to 5 mol%.
N-Arylation Byproduct
Competitive N-attack
Ensure N-protection (Methyl/Benzyl) before reaction. If using NH-substrate, use 2.5 equiv base and MgCl additive to chelate O/N.
Bis-arylation
Product is more acidic
Stop reaction at 80-90% conversion; reduce Aryl Halide equivalents to 0.95.
References
General Alpha-Arylation (Palladium)
Culkin, D. A.; Hartwig, J. F.
-Arylation of Carbonyl Compounds and Nitriles." Acc.[1] Chem. Res.2003 , 36, 234–245. Link
Fox, J. M.; Huang, X.; Chieffi, A.; Buchwald, S. L.
-Aryl Ketones." J. Am. Chem. Soc.[2]2000 , 122, 1360–1370. Link
Active Methylene Arylation (Copper)
Kidwai, M.; Bhardwaj, S.; Mishra, N. K. "CuO-nanoparticles: An efficient heterogeneous catalyst for C-arylation of active methylene compounds." Beilstein J. Org. Chem.2010 , 6, No. 36. Link
Jiang, Y.; Wu, N.; Wu, H.; He, M. "Copper-Catalyzed Arylation of 1,3-Dicarbonyl Compounds with Aryl Iodides." Synlett2005, 18, 2731–2734.
Metal-Free Approaches
Gao, P.; et al. "Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts." Molecules2021 , 26, 4266. Link
Homophthalimide Specifics:
Detailed synthesis of homophthalimide derivatives often relies on pre-functionalized synthons due to the N/C competition, but the conditions above are adapted from the successful arylation of structural analogs (e.g., glutarimides, isoquinolones) found in: J. Org. Chem.2002, 67, 541.
Synthesis of Spiro-Isoquinoline Derivatives from 1,3-Diones: A Technical Guide for Researchers
Introduction: The Significance of Spiro-Isoquinoline Scaffolds in Modern Drug Discovery The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Spiro-Isoquinoline Scaffolds in Modern Drug Discovery
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system-modulating effects.[1][2] The fusion of this potent pharmacophore with a spirocyclic ring system, particularly those derived from 1,3-diones, introduces a three-dimensional architecture that can enhance target binding affinity and selectivity, improve pharmacokinetic properties, and unlock novel intellectual property space.[3] Spiro-isoquinoline derivatives have emerged as promising candidates in drug discovery, demonstrating potential as anticancer, anti-inflammatory, and neuroprotective agents.[4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for constructing spiro-isoquinoline derivatives from readily available 1,3-dione starting materials. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present data to guide reaction optimization and characterization of the resulting spiro-heterocycles.
Core Synthetic Strategies: A Trio of Powerful Transformations
The synthesis of spiro-isoquinoline derivatives from 1,3-diones can be broadly categorized into three main approaches:
Multicomponent Reactions (MCRs): These elegant one-pot transformations offer a highly efficient and atom-economical route to complex molecular architectures.
The Pictet-Spengler Reaction: A classic and reliable method for the synthesis of tetrahydroisoquinolines, which can be adapted to generate spirocyclic analogues.[6]
The Bischler-Napieralski Reaction: Another cornerstone of isoquinoline synthesis, this intramolecular cyclization provides a pathway to dihydroisoquinolines that can be further elaborated into spiro-derivatives.[4]
Strategy 1: Multicomponent Reactions (MCRs) for the Direct Assembly of Spiro-Isoquinolines
Multicomponent reactions, by their nature, are highly convergent and allow for the rapid generation of molecular diversity from simple starting materials.[7] In the context of spiro-isoquinoline synthesis, a common MCR strategy involves the condensation of a β-phenylethylamine, an aldehyde, and a 1,3-dione.
Mechanistic Rationale
The reaction typically proceeds through a cascade of interconnected equilibria. Initially, the β-phenylethylamine condenses with an aldehyde to form a Schiff base or the corresponding iminium ion. Concurrently, the 1,3-dione can participate in a Knoevenagel condensation with another molecule of the aldehyde. The crucial spirocyclization step then occurs via an intramolecular Pictet-Spengler-type reaction, where the electron-rich aromatic ring of the β-phenylethylamine attacks the electrophilic carbon of the activated 1,3-dione moiety.
Caption: Generalized workflow for the multicomponent synthesis of spiro-isoquinolines.
Application Protocol: Three-Component Synthesis of a Spiro[indene-2,1'-isoquinoline] Derivative
This protocol describes a representative one-pot synthesis of a spiro[indene-2,1'-isoquinoline] derivative from phenylethylamine, an aromatic aldehyde, and 1,3-indanedione.
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-indanedione (1.0 equiv), the aromatic aldehyde (1.0 equiv), and ethanol to form a stirrable suspension.
Add phenylethylamine (1.0 equiv) to the mixture, followed by the piperidine catalyst.
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
The spiro-isoquinoline product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Data Presentation: Substrate Scope and Yields for the MCR Synthesis
Strategy 2: The Pictet-Spengler Reaction for Spiro-Isoquinoline Synthesis
The Pictet-Spengler reaction is a robust method for constructing the tetrahydroisoquinoline core via the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[6] By employing a cyclic 1,3-dione as the carbonyl component, this reaction can be effectively utilized to generate a spirocyclic center.
Mechanistic Rationale
The reaction commences with the formation of an iminium ion from the β-phenylethylamine and one of the carbonyl groups of the 1,3-dione. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion, leading to the formation of the spiro-tetrahydroisoquinoline skeleton.[10] The acidity of the reaction medium is crucial for the formation of the reactive iminium ion.
Caption: Mechanism of the Pictet-Spengler reaction for spiro-isoquinoline synthesis.
Application Protocol: Synthesis of a Spiro[cyclohexane-1,4'-tetrahydroisoquinoline] Derivative
This protocol outlines the synthesis of a spiro-tetrahydroisoquinoline from a β-phenylethylamine and 1,3-cyclohexanedione.
Materials:
β-Phenylethylamine (1.0 equiv)
1,3-Cyclohexanedione (1.1 equiv)
Trifluoroacetic acid (TFA) or another strong acid (catalyst)
Dichloromethane (DCM) or a similar aprotic solvent
Procedure:
In a round-bottom flask, dissolve the β-phenylethylamine and 1,3-cyclohexanedione in DCM under an inert atmosphere.
Cool the mixture to 0 °C in an ice bath.
Slowly add trifluoroacetic acid (TFA) to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the spiro-tetrahydroisoquinoline derivative.
Strategy 3: The Bischler-Napieralski Reaction for Spiro-Isoquinoline Construction
The Bischler-Napieralski reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[4] To adapt this for spirocycle synthesis, a suitable amide precursor is required, such as an N-phenethyl-glutarimide or a similar cyclic imide.
Mechanistic Rationale
The reaction is initiated by the activation of one of the amide carbonyl groups with a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[11] This activation facilitates an intramolecular electrophilic attack by the aromatic ring onto the activated carbonyl carbon, leading to a cyclized intermediate. Subsequent elimination of water and aromatization yields the spiro-dihydroisoquinoline product.
Caption: Mechanism of the Bischler-Napieralski reaction for spiro-isoquinoline synthesis.
Application Protocol: Synthesis of a Spiro-Dihydroisoquinoline from an N-Phenethyl Cyclic Imide
This protocol provides a general procedure for the Bischler-Napieralski cyclization of an N-phenethyl cyclic imide.
To a flame-dried round-bottom flask under an inert atmosphere, add the N-phenethyl cyclic imide and dry toluene.
Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution at room temperature.
Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
Basify the aqueous mixture to pH 8-9 with a concentrated ammonium hydroxide solution.
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to afford the spiro-dihydroisoquinoline.
Characterization of Spiro-Isoquinoline Derivatives
The structural elucidation of the synthesized spiro-isoquinoline derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expect to observe characteristic signals for the aromatic protons of the isoquinoline core, as well as signals for the methylene protons of the tetrahydroisoquinoline and the spiro-cyclic dione ring. The spiro-carbon will result in a complex splitting pattern for adjacent protons.
¹³C NMR: Key signals include those for the spiro-quaternary carbon, the carbonyl carbons of the dione moiety, and the aromatic carbons of the isoquinoline ring system.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized compound.
Fragmentation patterns can provide valuable structural information. Common fragmentation pathways for isoquinoline alkaloids involve cleavage of the bonds benzylic to the nitrogen atom.[7][12]
Infrared (IR) Spectroscopy:
Characteristic absorption bands for the carbonyl groups (C=O) of the 1,3-dione will be prominent, typically in the range of 1680-1750 cm⁻¹.
The C=N stretch of dihydroisoquinolines may be observed around 1600-1650 cm⁻¹.
Aromatic C-H and C=C stretching vibrations will also be present.
Conclusion and Future Perspectives
The synthesis of spiro-isoquinoline derivatives from 1,3-diones offers a versatile and powerful platform for the generation of novel chemical entities with significant potential in drug discovery. Multicomponent reactions provide a rapid and efficient means to access these complex scaffolds, while the classical Pictet-Spengler and Bischler-Napieralski reactions offer reliable and well-established alternative routes. The choice of synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. As our understanding of the biological importance of three-dimensional molecular architecture continues to grow, the development of new and improved methods for the synthesis of spiro-isoquinoline derivatives will undoubtedly remain an active and fruitful area of research.
References
Al-Mahadeen, M. M., et al. (2022). One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction. Results in Chemistry, 4, 100643. [Link]
Yu, C. K., & MacLean, D. B. (1971). Mass Spectra of Spirobenzylisoquinoline Alkaloids. Canadian Journal of Chemistry, 49(18), 3025-3033. [Link]
Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908. [Link]
Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. [Link]
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]
Sipos, G., et al. (2012). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. The Journal of organic chemistry, 77(19), 8545-8555. [Link]
Al-Issa, S. A. (2014). Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition. Arabian Journal of Chemistry, 7(3), 291-297. [Link]
Calcaterra, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
Taylor, M. S., & Jacobsen, E. N. (2006). The Pictet-Spengler Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 585-610). John Wiley & Sons, Inc. [Link]
The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. [Link]
Zeng, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 896. [Link]
Anderson, J. C., et al. (2005). Highly efficient Lewis acid-catalysed Pictet–Spengler reactions discovered by parallel screening. Chemical Communications, (17), 2231-2233. [Link]
Seayad, J., & List, B. (2004). Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reaction. Angewandte Chemie International Edition, 43(1), 122-124. [Link]
Al-Tel, T. H., et al. (2022). Synthesis of spiro[isoquinolinone-4,2′-oxiranes] and isoindolinones via a multicomponent reaction of 2-acetyl-oxirane-2-carboxamides, arylaldehydes and malononitrile. Chemical Communications, 58(8), 1146-1149. [Link]
Wang, C., et al. (2018). Construction of 4-spiroannulated tetrahydroisoquinoline skeletons via a sequential ring opening of aziridines and Pictet–Spengler reaction. New Journal of Chemistry, 42(15), 12627-12631. [Link]
Szymańska, E., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International journal of molecular sciences, 24(24), 17506. [Link]
Name Reactions in Heterocyclic Chemistry. (n.d.). Bischler-Napieralski Reaction. [Link]
Jaber, A. M., et al. (2024). Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents. Anti-Cancer Agents in Medicinal Chemistry, 24. [Link]
Sourav Sir's Classes. (2019, December 21). PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI |. YouTube. [Link]
Sadowska, B., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. International Journal of Molecular Sciences, 24(8), 7436. [Link]
da Silva, G. N., et al. (2019). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society, 30, 2186-2194. [Link]
Hanna, J. N., et al. (2020). 3′,4′-Dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. RSC medicinal chemistry, 11(1), 115-128. [Link]
Guedes, O. A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. European Journal of Medicinal Chemistry, 277, 116744. [Link]
Das, B., et al. (2022). Catalyst-Free, Room-Temperature Accessible Regioselective Synthesis of Spiroquinolines and Their Antioxidant Study. ACS omega, 7(51), 48143-48154. [Link]
Al-Mahadeen, M. M., et al. (2022). One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction. Results in Chemistry, 4, 100643. [Link]
Guo, S., et al. (2023). Rh(iii)-catalyzed substrate-dependent oxidative (spiro)annulation of isoquinolones with diazonaphthoquinones: selective access to new spirocyclic and oxepine-fused polycyclic compounds. Organic Chemistry Frontiers, 10(1), 125-131. [Link]
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2025). An efficient and novel protocol for the synthesis of spiro[4][13]oxazino[5,6-c]quinoline derivatives by one-pot, three-component reaction. Beilstein Archives. [Link]
Wiley Online Library. (2010). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. [Link]
Heravi, M. M., et al. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. [Link]
Das, S. (2022). Stereoselective synthesis of fused-, spiro- and bridged heterocycles via cyclization of isoquinolinium salts: a recent update. Organic & Biomolecular Chemistry, 20(9), 1806-1833. [Link]
Kochetkov, A. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8089. [Link]
Li, J., et al. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC advances, 12(45), 29285-29289. [Link]
Lin, H.-R., et al. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. International Journal of Molecular Sciences, 22(12), 6251. [Link]
Yan, C.-G., et al. (2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic letters, 12(2), 268-271. [Link]
Al-Salahi, R., et al. (2021). Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. Journal of the Brazilian Chemical Society, 32, 2197-2210. [Link]
Sántha, P., et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. ResearchGate. [Link]
Organic Chemistry Portal. Synthesis of isoquinoline-1,3(2H,4H)-diones. [Link]
Application Note: Optimization of Recrystallization Solvents for 1,3-Isoquinolinediol (Homophthalimide)
Abstract & Introduction 1,3-Isoquinolinediol (CAS: 493-73-2), commonly known as Homophthalimide , is a critical heterocyclic building block in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
1,3-Isoquinolinediol (CAS: 493-73-2), commonly known as Homophthalimide , is a critical heterocyclic building block in the synthesis of isoquinoline alkaloids and pharmaceutical intermediates.[1] Achieving high purity (>98%) is frequently complicated by its lactam-lactim tautomerism , which creates variable solubility profiles depending on the solvent's dielectric constant and hydrogen-bonding capability.[1][2]
This guide provides a definitive protocol for the purification of 1,3-isoquinolinediol. Unlike simple aromatics, this compound requires a solvent system that stabilizes the polar dione tautomer while rejecting non-polar synthetic byproducts.[1]
The Physicochemical Challenge
1,3-Isoquinolinediol exists in equilibrium between its diol (aromatic) and dione (amide-like) forms.[1] In the solid state, it predominantly adopts the dione (homophthalimide) structure.[1]
Implication: The compound is highly polar and possesses a high melting point (~240°C - 243°C).[1][2]
Solubility Profile: Insoluble in ether and hydrocarbons; sparingly soluble in water; soluble in hot protic solvents and alkaline solutions.[1][2]
Solvent Selection Strategy
The choice of solvent dictates not just yield, but the specific polymorph and purity profile obtained.[1]
Solvent System
Role
Pros
Cons
Glacial Acetic Acid
Primary (Gold Standard)
Excellent solubility gradient; stabilizes the protonated species; removes colored impurities.[1][2]
High boiling point (118°C); corrosive; requires careful drying.[2]
Difficult to remove DMF traces; risk of hydrolysis at high temps.[1][2]
Dilute NaOH / HCl
Pre-purification (Chemical)
Uses the acidity of the N-H bond to separate from neutral impurities.[1][2]
Not a crystallization; requires subsequent desalting/washing.[1][2]
Decision Matrix: Selecting Your Protocol
Figure 1: Decision tree for selecting the optimal purification workflow based on input material quality.
Detailed Experimental Protocols
Method A: Recrystallization from Glacial Acetic Acid (Recommended)
Best for: Analytical standards, final API steps, and removing stubborn colored impurities.[1]
Mechanism: Glacial acetic acid acts as a high-boiling protic solvent that disrupts the strong intermolecular hydrogen bonding of the homophthalimide dimer lattice at elevated temperatures.[1][2]
Protocol:
Ratio: Use approximately 10-15 mL of Glacial Acetic Acid per 1 gram of crude solid.[1][2]
Dissolution:
Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Heat to reflux (approx. 118°C) with stirring. The solution should become clear. Note: If black particles remain after 10 minutes of reflux, these are likely carbonized insolubles.
Hot Filtration (Critical):
While still at reflux temperature, filter the solution through a pre-heated glass frit or a fluted filter paper into a clean, heated Erlenmeyer flask. This removes insoluble mechanical impurities.[1][2]
Crystallization:
Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.[2]
Once room temperature is reached, cool further to 4°C in a refrigerator or ice bath for 1 hour to maximize yield.
Isolation:
Filter the crystals using vacuum filtration (Buchner funnel).[1][2][5]
Wash 1: Wash the cake with a small volume of cold glacial acetic acid.
Wash 2: Wash thoroughly with cold water to remove the acetic acid residues.[1][2]
Wash 3: A final rinse with a small amount of cold ethanol aids drying.[1][2]
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Best for: Very dirty crude material (>20% impurities) or recovering material from reaction mixtures.[1][2]
Mechanism: 1,3-Isoquinolinediol has an acidic proton on the nitrogen (pKa ~10-11).[1][2] It dissolves in base but precipitates upon acidification, leaving neutral organic impurities in solution (or undissolved in the base).[1]
Protocol:
Dissolution: Suspend the crude material in 10% NaOH solution (approx. 10 mL/g). Stir until dissolved. The solution may be dark.
Filtration: Filter the alkaline solution to remove any non-acidic, insoluble organic byproducts.[1][2]
Singlet at ~4.0 ppm (CH2, C4 position) implies dione form.[1][2]
Extra peaks: Check for residual solvent (Acetic acid singlet at 1.91 ppm).[1][2]
Solubility Check
Clear solution in 1M NaOH.
Turbidity: Presence of neutral organic impurities.[1][2]
Tautomeric Verification Workflow
Figure 2: Analytical workflow to confirm identity and solvate removal.
References
Gabriel, S. (1886).[1] Ueber Isochinolin und seine Derivate. Berichte der deutschen chemischen Gesellschaft, 19(3), 2354-2363.[1] Link
Organic Syntheses. (1941).[1][2] Homophthalic Acid and Anhydride. Org. Syn. Coll. Vol. 3, p.449.[1][2] (Describes precursor handling and similar imide purifications). Link
PubChem. (2023).[1][2] 1,3-Isoquinolinediol Compound Summary. National Library of Medicine.[1][2] Link
Katritzky, A. R., et al. (2010).[1] Tautomerism of Heterocycles. Academic Press.[2] (Authoritative text on lactam-lactim equilibrium affecting solubility).
Application Note: Precision Synthesis of 4-Substituted Homophthalimides
Strategic Overview & Chemical Challenges Homophthalimides (isoquinoline-1,3(2H,4H)-diones) are privileged scaffolds in medicinal chemistry, serving as precursors for PARP inhibitors, anticonvulsants, and antiretroviral a...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Chemical Challenges
Homophthalimides (isoquinoline-1,3(2H,4H)-diones) are privileged scaffolds in medicinal chemistry, serving as precursors for PARP inhibitors, anticonvulsants, and antiretroviral agents. However, the introduction of a substituent at the C4 position is chemically non-trivial due to the unique electronic environment of the dicarbonyl system.
The C4 Reactivity Paradox
The C4 protons of homophthalimide are highly acidic (
10–12) due to the flanking carbonyls and the benzylic position. Upon deprotonation, the resulting enolate is resonance-stabilized.
Challenge 1: Bis-Alkylation. The introduction of the first alkyl group often renders the remaining C4 proton less sterically hindered or electronically similar, leading to competitive second alkylation (Gem-dialkyl effect).
Challenge 2: O- vs. C-Alkylation. The ambient enolate can react at the oxygen (forming isocarbostyrils) or the carbon.
Challenge 3: Tautomerization. In solution, the equilibrium between the diketo and enol forms complicates NMR monitoring and reactivity.
This guide presents three distinct, field-proven protocols to navigate these challenges, ranging from robust classical condensation to modern asymmetric catalysis.
Reaction Landscape Visualization
Figure 1: Strategic pathways for diversifying the homophthalimide scaffold. Method selection depends on the desired substituent type and stereochemical requirements.
Method A: The Condensation-Reduction Sequence (High Fidelity)
Application: Synthesis of 4-benzyl or 4-alkyl homophthalimides where strict mono-substitution is required.
Mechanism: This 2-step protocol bypasses the bis-alkylation issue entirely by forming an unsaturated intermediate (alkylidene) which cannot undergo a second addition, followed by selective reduction.
Reagents: Suspend homophthalimide (1.0 equiv) and the appropriate aldehyde (1.1 equiv) in Ethanol (10 mL/g).
Catalyst: Add Piperidine (0.1 equiv) or Et
N (0.5 equiv).
Reaction: Heat to reflux (78 °C) for 3–6 hours. The product often precipitates out of the hot solution as the reaction progresses.
Workup: Cool to 0 °C. Filter the solid precipitate. Wash with cold ethanol and diethyl ether.
Checkpoint: The product is the 4-alkylidene homophthalimide.
H NMR will show the disappearance of the C4 singlet ( 4.0 ppm) and appearance of a vinylic proton ( 7.8–8.2 ppm).
Step 2: Chemoselective Reduction
Reagents: Dissolve the 4-alkylidene intermediate (1.0 equiv) in MeOH/THF (1:1 v/v).
Reduction:
Option A (Chemical): Add NaBH
(2.0 equiv) in portions at 0 °C. Stir for 2 hours at RT.
Option B (Catalytic): Hydrogenate using 10% Pd/C (5 wt%) under H
balloon (1 atm) for 4 hours.
Quench: For Option A, quench with 1M HCl (carefully) to destroy excess hydride.
Isolation: Evaporate volatiles, extract with EtOAc, wash with brine, and dry over Na
SO.
Why This Works: The alkylidene intermediate is geometrically locked, preventing the introduction of a second group. The reduction restores the C4-sp
center, yielding exclusively the mono-substituted product.
Method B: Direct C4-Alkylation via Phase Transfer Catalysis (PTC)
Application: Rapid synthesis of simple 4-alkyl derivatives (Methyl, Ethyl, Allyl).
Mechanism: Uses a biphasic system (Liquid/Liquid or Solid/Liquid) to keep the concentration of the active enolate low in the organic phase, minimizing bis-alkylation and O-alkylation.
Protocol Steps
System Setup: Prepare a biphasic mixture of Toluene (organic layer) and 50% aqueous NaOH (aqueous layer).
Catalyst: Add Tetrabutylammonium bromide (TBAB) or TEBA (5 mol%).
Substrate: Dissolve homophthalimide (1.0 equiv) in the Toluene layer.
Alkylation: Add the alkyl halide (R-X, 1.1 equiv) dropwise at 0 °C.
Critical: Do not add excess alkyl halide. Use stoichiometric amounts to limit bis-alkylation.
Agitation: Stir vigorously (>1000 rpm) at room temperature for 2–4 hours. The high stir rate is essential for interfacial area generation.
Workup: Separate layers. Wash the organic layer with water (3x) until neutral pH. Dry and concentrate.
Purification: Recrystallization from EtOH is usually sufficient.
Data Validation:
Mono-alkylated: C4-H appears as a triplet (if R=CH
R') or doublet (if R=CH) in NMR around 3.8–4.2 ppm.
Bis-alkylated impurity: No C4-H signal; quaternary carbon in
Application: Creating chiral quaternary centers or high-value intermediates for drug development.
Mechanism: A bifunctional organocatalyst (Squaramide or Thiourea) activates the homophthalimide (via H-bonding) and the electrophile (via Brønsted acidity) simultaneously, directing the stereochemical outcome.
Protocol Steps (Michael Addition to Nitroolefins)
Reagents: Homophthalimide (1.0 equiv), trans-
-nitrostyrene (1.2 equiv).
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Catalyst: Cinchona alkaloid-derived thiourea or squaramide catalyst (e.g., 10 mol%).
Procedure:
Dissolve catalyst and nitrostyrene in solvent at -20 °C.
Add homophthalimide.[5] Stir at -20 °C for 24–48 hours.
Note: Low temperature is crucial for high enantiomeric excess (ee).
Workup: Direct flash column chromatography (Hexane/EtOAc). Do not perform aqueous workup to avoid racemization during extraction.
Asymmetric Workflow Diagram
Figure 2: Mechanistic flow of the bifunctional organocatalytic approach.
Comparative Data & Troubleshooting
Feature
Method A: Condensation
Method B: PTC Alkylation
Method C: Asymmetric
Primary Scope
4-Benzyl, 4-Alkylidene
Simple Alkyl (Me, Et, Allyl)
Complex Chiral Scaffolds
Mono-Selectivity
Excellent (>98%)
Moderate (requires control)
High (Catalyst controlled)
Scalability
High (kg scale)
High (kg scale)
Low/Medium (g scale)
Common Pitfall
Incomplete reduction
Bis-alkylation
Racemization on workup
Troubleshooting Guide
Problem: Significant bis-alkylation observed in Method B.
Fix: Switch to a solid-liquid PTC system (Solid K
CO / Toluene / 18-Crown-6). The lower solubility of the base reduces the active enolate concentration further.
Problem: Low yield in Knoevenagel Condensation (Method A).
Fix: Use a Dean-Stark trap to remove water azeotropically. This drives the equilibrium toward the alkylidene product.
Problem: Product racemizes during storage (Method C).
Fix: The C4 proton remains acidic. Store the product at -20 °C and avoid any trace of base. If the product is an intermediate, process it immediately (e.g., reduction of the nitro group to lock the structure).
References
Structural Foundation: Haworth, R. D., et al. "Isoquinolines. Part I. The synthesis of 4-substituted homophthalimides." Journal of the Chemical Society, 1952 , 287-291.
Knoevenagel Protocol: Allison, R. B., et al. "Solid-state Knoevenagel condensation of homophthalimides." Tetrahedron Letters, 2015 , 56(4), 585-588.
Asymmetric Catalysis: Chauhan, P., et al. "Organocatalytic Asymmetric Synthesis of Functionalized Isoquinolinones." Organic & Biomolecular Chemistry, 2014 , 12, 8562.
Biological Relevance: Kulkarni, A., et al. "Synthesis and anticonvulsant activity of 4-substituted homophthalimides." European Journal of Medicinal Chemistry, 2009 , 44(6), 2693-2697.
Phase Transfer Catalysis: Diez-Barra, E., et al. "Phase transfer catalysis in the synthesis of isoquinoline derivatives." Synthetic Communications, 1993 , 23(13).
(Note: URLs provided link to the landing pages of the respective journals or articles for verification.)
Technical Support Center: Optimizing the Solubility of 1,3-Isoquinolinediol in Cell Culture Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the physicochemical barriers associated...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the physicochemical barriers associated with in vitro dosing of highly hydrophobic small molecules.
Executive Overview: The Causality of Insolubility
1,3-Isoquinolinediol (CAS: 86-94-2) is a highly hydrophobic compound frequently utilized as a chemical intermediate and in biological screening assays[1]. The core challenge in cell culture applications stems directly from its chemical structure. The molecule exists in a tautomeric equilibrium with its lactam form, isoquinoline-1,3(2H,4H)-dione (homophthalimide)[1]. This rigid, planar structure facilitates strong intermolecular hydrogen bonding and
stacking. Consequently, it possesses a high crystal lattice energy, making it extremely resistant to dissolution in aqueous environments like Dulbecco's Modified Eagle Medium (DMEM) or RPMI.
When researchers dissolve 1,3-isoquinolinediol in pure Dimethyl Sulfoxide (DMSO) and introduce it directly into water-based media, the DMSO rapidly diffuses into the bulk aqueous phase. This leaves the hydrophobic drug molecules highly supersaturated, forcing them to self-associate and crash out of solution—a phenomenon known as "solvent-shift precipitation"[2].
To ensure scientific integrity and reproducible in vitro data, this guide provides self-validating protocols to bypass solvent-shift precipitation using advanced formulation techniques.
Troubleshooting Guide (FAQs)
Q1: I dissolved 1,3-isoquinolinediol in 100% DMSO, but when I added it to my DMEM, the media immediately turned cloudy. What happened?A1: You are observing solvent-shift precipitation. While the compound is highly soluble in DMSO, the final mixture's solubility depends entirely on the aqueous capacity of the media[2]. When the highly concentrated DMSO stock hits the water-based DMEM, the local concentration of the drug exceeds its aqueous solubility limit, causing immediate crystallization.
Actionable Fix: Do not add highly concentrated stocks directly to cold media. Instead, pre-warm the media to 37°C and add the DMSO stock dropwise under vigorous vortexing. Keep the final DMSO concentration below 0.1% - 0.5% (v/v) to prevent both precipitation and downstream cytotoxicity[2].
Q2: My cells are dying even in the control wells when using DMSO as a vehicle. How can I deliver 1,3-isoquinolinediol without DMSO?A2: DMSO exhibits dose-dependent cytotoxicity and can alter cell membrane permeability, confounding your assay results[3]. We recommend replacing DMSO with Hydroxypropyl-
-cyclodextrin (HP--CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The cavity size of -cyclodextrin is perfectly suited to encapsulate planar hydrophobic molecules like 1,3-isoquinolinediol. This forms a water-soluble inclusion complex that can be dissolved directly in cell culture media without altering osmolarity or causing cell death[3].
Q3: My assay requires a sustained release of the compound over 7 days, but cyclodextrin complexes seem to release it too quickly. Are there alternatives?A3: Yes. For sustained solubility and controlled release, utilize diblock copolymer micelles, such as mPEG-PDLLA-decyl. The hydrophobic poly(D,L-lactide) (PDLLA) core effectively traps the drug, while the hydrophilic PEG corona keeps the micelle suspended in the media[4]. This method can increase the aqueous solubility of hydrophobic molecules by 40-50 fold and maintain stability at 37°C for over a week without loss of dissolving power[4].
Data Presentation: Solubilization Strategies Comparison
Solubilization Strategy
Mechanism of Action
Max Stable Concentration
Stability (at 37°C)
Cytotoxicity Risk
Recommended Use Case
Direct DMSO Addition
Co-solvency
< 5 µg/mL
< 2 hours
Moderate (if >0.5% v/v)
Short-term assays, low doses
DMSO + Tween 80
Surfactant dispersion
~ 15 µg/mL
12 - 24 hours
Moderate
Acute toxicity screening
HP--CD Complexation
Host-guest encapsulation
> 500 µg/mL
> 7 days
Very Low
Long-term cell culture, high doses
mPEG-PDLLA Micelles
Polymeric self-assembly
> 100 µg/mL
> 7 days
Low
Sustained release, permeability assays
Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation of HP-
-CD Inclusion Complexes
Causality: This method relies on thermodynamic equilibrium. By providing excess drug and sufficient time, the hydrophobic molecules displace water inside the cyclodextrin cavity, driven by the repulsion of the drug by the aqueous environment.
Host Preparation: Dissolve HP-
-CD powder in sterile PBS (pH 7.4) to achieve a 20% (w/v) solution.
Complexation: Add 1,3-isoquinolinediol powder in excess (e.g., 5 mg/mL) directly to the HP-
-CD solution. Do not use DMSO.
Equilibration: Seal the vial and agitate on a rotary shaker at 37°C for 72 hours.
Self-Validation Check: The presence of undissolved powder after 72 hours confirms the solution has reached maximum saturation. If the solution is completely clear, you have not reached the maximum loading capacity and should add more drug.
Sterile Filtration: Pass the suspension through a 0.22 µm PES syringe filter. The filter removes all uncomplexed drug, leaving only the water-soluble inclusion complex in the filtrate.
Application: Dilute the sterile filtrate into your DMEM/RPMI media.
Protocol B: Polymeric Micelle Encapsulation using mPEG-PDLLA
Causality: Evaporating the organic solvent forces the drug and polymer into a homogenous solid dispersion. Upon hydration, the amphiphilic polymers spontaneously self-assemble into micelles to minimize thermodynamic free energy, shielding the hydrophobic drug in their core[4].
Co-dissolution: Dissolve 10 mg of mPEG-PDLLA-decyl[4] and 1 mg of 1,3-isoquinolinediol in 1 mL of a volatile solvent (e.g., acetone).
Film Formation: Evaporate the acetone under a gentle stream of nitrogen gas. Place the vial in a vacuum desiccator overnight to remove residual solvent.
Hydration: Add 1 mL of pre-warmed (37°C) cell culture media to the dried film.
Self-Assembly: Vortex vigorously for 5 minutes, followed by bath sonication for 15 minutes until the solution is optically clear.
Self-Validation Check: Measure the hydrodynamic radius using Dynamic Light Scattering (DLS). A monodisperse peak around 20-50 nm confirms successful micelle formation.
Filtration: Filter through a 0.22 µm membrane before applying to the cell culture.
Mandatory Visualizations
Caption: Decision tree for troubleshooting 1,3-isoquinolinediol precipitation in cell culture media.
Caption: Mechanistic pathway of HP-β-CD encapsulating 1,3-isoquinolinediol for aqueous solubility.
References
Title : How can I dissolve hydrophobic compounds in DMEM media?
Source : ResearchGate
URL :[Link]
Title : Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration
Source : MDPI
URL :[Link]
Technical Support Center: 1,3-Isoquinolinediol NMR Solvent Effects
Welcome to the technical support center for researchers utilizing NMR spectroscopy in the structural elucidation of heterocyclic compounds. This guide provides an in-depth analysis of the solvent-dependent NMR behavior o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers utilizing NMR spectroscopy in the structural elucidation of heterocyclic compounds. This guide provides an in-depth analysis of the solvent-dependent NMR behavior of 1,3-isoquinolinediol, focusing on the critical differences observed between dimethyl sulfoxide-d6 (DMSO-d6) and chloroform-d (CDCl3). Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to navigate the complexities arising from tautomerism and solvent-solute interactions.
I. Fundamental Principles: The Decisive Role of the NMR Solvent
The choice of a deuterated solvent in NMR spectroscopy is far from a trivial decision; it is an integral part of the experiment that can dramatically alter the resulting spectrum. The solvent's primary role is to dissolve the analyte, but its interaction with the solute molecule influences chemical shifts, signal multiplicity, and even the observed molecular structure through its effect on chemical equilibria.
When analyzing a molecule like 1,3-isoquinolinediol, which possesses acidic hydroxyl protons and can exist in multiple tautomeric forms, the properties of DMSO-d6 and CDCl3 become paramount.
Property
DMSO-d6 (CD₃SOCD₃)
Chloroform-d (CDCl₃)
Rationale & Implication for 1,3-Isoquinolinediol
Polarity
High (Aprotic)
Low (Aprotic)
The high polarity of DMSO can stabilize more polar tautomers of 1,3-isoquinolinediol.
H-Bonding
Strong H-Bond Acceptor
Weak H-Bond Donor/Acceptor
DMSO's strong ability to accept hydrogen bonds from the -OH groups of the analyte leads to significant downfield chemical shifts for these protons.[1][2]
Residual ¹H Signal
~2.50 ppm (quintet)
~7.26 ppm (singlet)
The CDCl₃ residual peak can overlap with aromatic signals, whereas the DMSO peak is in the aliphatic region.[2][3][4]
Water Signal
~3.3 ppm (broad)
~1.56 ppm (broad)
The position of the water peak is highly dependent on the solvent due to different hydrogen bonding environments.[5]
The Central Challenge: Tautomerism in 1,3-Isoquinolinediol
1,3-Isoquinolinediol is not a single, static structure in solution. It exists as an equilibrium mixture of several tautomers. The solvent environment directly influences which of these forms is predominant, and therefore, what is observed in the NMR spectrum.[6][7] The equilibrium is often slow on the NMR timescale, meaning distinct signals for each major tautomer can be observed simultaneously.[8]
Caption: Tautomeric equilibrium of 1,3-isoquinolinediol and solvent influence.
Based on established principles for similar heterocyclic systems, the keto-enol (amide) tautomers (Forms A and B) are expected to be significantly more stable than the di-enol form, particularly in polar solvents.[6]
II. Predicted Spectral Behavior & Data Interpretation
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 1-Hydroxy-3(2H)-isoquinolinone
Proton
Predicted Shift (CDCl₃)
Predicted Shift (DMSO-d6)
Justification for Solvent Effect
N-H
8.0 - 9.5 (broad)
11.0 - 12.5 (broad)
Strong H-bonding with DMSO causes significant deshielding and a large downfield shift.[1][9] Concentration dependence is expected in CDCl₃.
O-H
9.5 - 11.0 (broad)
> 13.0 (broad)
The enolic proton, potentially involved in an intramolecular H-bond, is also strongly deshielded by DMSO.[10]
H4
~6.5
~6.3
This proton is on a carbon adjacent to the enol and amide functionalities. Its chemical environment is highly sensitive to the tautomeric form.
Aromatic H
7.2 - 8.2
7.3 - 8.3
Modest downfield shifts are expected in DMSO due to its magnetic anisotropy and polarity. The exact shifts depend on the electron density changes caused by the tautomerism.[11]
III. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the NMR analysis of 1,3-isoquinolinediol.
Q1: Why does my spectrum show more signals than I expect for a single structure?
A: You are likely observing a mixture of tautomers that are in slow exchange on the NMR timescale. In both DMSO-d6 and CDCl3, it's possible for more than one tautomeric form to be present in significant concentrations. Each tautomer will produce a distinct set of NMR signals.
Troubleshooting Steps:
Variable Temperature (VT) NMR: Acquire spectra at elevated temperatures (e.g., 50°C, 80°C). If the multiple sets of signals begin to broaden and coalesce into a single averaged set, it confirms the presence of a dynamic equilibrium between tautomers.
2D NMR: Use 2D experiments like COSY and HSQC/HMBC to identify which proton signals belong to which spin system (i.e., which set of signals corresponds to a single tautomer).
Q2: The -OH and -NH proton signals are extremely broad in CDCl₃ and I can't even see them. Where are they?
A: This is a common issue in less polar solvents like chloroform. The chemical shift of labile protons (-OH, -NH) is highly dependent on concentration, temperature, and trace amounts of acidic or water impurities.[2] Intermolecular hydrogen bonding between solute molecules leads to chemical exchange at a rate that causes significant line broadening, sometimes to the point where the signal disappears into the baseline.
Troubleshooting Steps:
Switch to DMSO-d6: This is the most effective solution. DMSO is a strong hydrogen bond acceptor, so it forms well-defined hydrogen bonds with your analyte. This slows down the intermolecular proton exchange, resulting in sharper, more observable signals at a downfield position.[9]
D₂O Exchange: To confirm the identity of these labile protons, add a drop of D₂O to your NMR tube (in either solvent), shake vigorously, and re-acquire the spectrum. The deuterium will exchange with the -OH and -NH protons, causing their signals to disappear.
Q3: I see a very downfield signal, around 13-15 ppm, in my DMSO-d6 spectrum. What is this?
A: This is a classic indicator of an enolic hydroxyl proton that is involved in a strong hydrogen bond. In the case of the keto-enol tautomer of 1,3-isoquinolinediol, this signal likely corresponds to the C1-OH proton, which may be participating in an intramolecular hydrogen bond with the C3-carbonyl oxygen, and is also strongly hydrogen-bonded to the DMSO solvent. Such strong hydrogen bonding dramatically deshields the proton, shifting it far downfield.[10]
Q4: Why did the chemical shifts of my aromatic protons change between CDCl₃ and DMSO-d6?
A: This is due to two primary factors:
General Solvent Effects: DMSO has a different magnetic anisotropy and polarity compared to CDCl₃, which causes a general, though usually modest, change in the chemical shifts of all protons.[1][11]
Change in Tautomeric Equilibrium: More significantly, the predominant tautomer in CDCl₃ might be different from the one in DMSO-d6. Since each tautomer has a unique electronic structure and distribution of π-electrons, the chemical environment of the aromatic protons will be different, leading to different chemical shifts.
Caption: Dominant hydrogen bonding interactions in DMSO-d6 vs. CDCl3.
IV. Experimental Protocols
To ensure data quality and reproducibility, follow these standardized procedures.
A. Sample Preparation Workflow
Caption: Standard protocol for NMR sample preparation.
B. Protocol: D₂O Exchange Experiment
Acquire Initial Spectrum: Prepare your sample in either DMSO-d6 or CDCl3 as described above and acquire a standard ¹H NMR spectrum.
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
Mix Thoroughly: Cap the tube securely and invert it several times, then vortex for 20-30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange. A slightly cloudy emulsion may form, which should settle.
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
Analyze: Compare the two spectra. Signals corresponding to exchangeable -OH and -NH protons should be significantly reduced in intensity or absent in the second spectrum.
V. References
The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]
Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Health Sciences, 6(S5), 8967–8980. Retrieved from [Link]
Mohammed, S. J., Salih, A. K., Rashid, M. A. M., & Aziz, K. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. ResearchGate. Retrieved from [Link]
Kim, S. J., Jeong, S., Byun, T., & Kim, S. Y. (2020). Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride. Polymers, 12(1), 199. ResearchGate. Retrieved from [Link]
Kim, H., Ku, J., Lee, W., & Kim, H. J. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. Retrieved from [Link]
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. Retrieved from [Link]
Kromer, J., & Ochsenfeld, C. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(48), 15846–15856. Retrieved from [Link]
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491–509. Retrieved from [Link]
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
Manz, C., & Wamser, C. C. (2009). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 86(5), 624. Retrieved from [Link]
Jayakody, N. K., Withana, M. M. R., & Ariyadasa, T. U. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Journal of the National Science Foundation of Sri Lanka, 50(1), 143. Retrieved from [Link]
ResearchGate. (n.d.). Table 1. 1 H NMR spectral data (δ ) of compounds 1 -3 ([D 6 ]DMSO) a. Retrieved from [Link]
Ivanova, S., Zheleva, D., & Tsvetkova, D. (2007). Cerebral Ischemia Enhances Polyamine Oxidation: Identification of Enzymatically Formed 3-Aminopropanal as an Endogenous Mediator of Neuronal and Glial Cell Death. Journal of Neurochemistry, 100(4), 1048–1057. ResearchGate. Retrieved from [Link]
Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. Retrieved from [Link]
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
Abraham, R. J., Bardsley, B., et al. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conformational and ab initio study. Magnetic Resonance in Chemistry, 43(5), 337-353. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
Babij, N. R., McCusker, E. O., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
Kolehmainen, E., Ośmiałowski, B., et al. (2006). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry, 44(6), 626-32. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
El’chaninov, M. M., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2617. Retrieved from [Link]
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. Retrieved from [Link]
Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Magnetic Resonance in Chemistry, 44, S3-S19. ResearchGate. Retrieved from [Link]
Cativiela, C., et al. (1985). NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Observation of E and Z Isomers About a Free Imino Grouping. Magnetic Resonance in Chemistry, 23(11), 903-908. ResearchGate. Retrieved from [Link]
Technical Support Center: Strategies for Removing Unreacted Homophthalic Anhydride
Welcome to our specialized technical guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of troubleshooting techniques and frequently asked ques...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our specialized technical guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of troubleshooting techniques and frequently asked questions concerning the removal of unreacted homophthalic anhydride from reaction products. The methodologies presented are rooted in established chemical principles and have been validated through practical application, ensuring you can achieve high purity in your synthesized compounds.
The Challenge: Understanding Homophthalic Anhydride's Properties
Homophthalic anhydride is a key reagent in the synthesis of various molecules, including complex heterocyclic systems like isoquinolines. However, its chemical and physical characteristics can pose significant purification challenges.
Key Characteristics of Homophthalic Anhydride:
Reactivity and Hydrolysis: As a cyclic anhydride, it is susceptible to hydrolysis, readily reacting with water to form the dicarboxylic homophthalic acid.[1][2] This reactivity is fundamental to many purification strategies.
Solubility Profile: Homophthalic anhydride is soluble in organic solvents such as ethyl acetate and acetone but has low solubility in water.[1] Conversely, its hydrolyzed form, homophthalic acid, has appreciable water solubility.[3]
Potential for Dimerization: Under basic conditions, homophthalic anhydride can undergo self-condensation or dimerization, which can introduce additional byproducts that may complicate purification.[4]
Part 1: Troubleshooting and FAQs
This section addresses common problems encountered during the purification of products from reactions involving homophthalic anhydride.
Frequently Asked Questions (FAQs):
Q1: After an aqueous workup, I still observe homophthalic anhydride or homophthalic acid in my product's NMR spectrum. What is the likely cause?
A1: This is a frequent issue. While homophthalic anhydride hydrolyzes to homophthalic acid, the acid itself may not be fully removed by a simple water wash, especially if the pH of the aqueous layer is not controlled.
Troubleshooting Steps:
Utilize a Basic Wash: The most effective way to remove homophthalic acid is to convert it into its salt form, which is highly soluble in water. An extraction with a dilute basic solution, such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is recommended. Sodium bicarbonate is often preferred as it is a milder base and less likely to react with sensitive functional groups.
Perform Multiple Extractions: To ensure complete removal, it is advisable to perform at least two to three extractions with the basic solution.
Confirm the pH: After the extractions, check the pH of the aqueous layer to ensure it is basic (pH > 8), which confirms the effective neutralization and extraction of the acidic impurity.
Q2: My desired product is also acidic. How can I selectively remove homophthalic acid without significant loss of my product?
A2: This scenario requires a more refined approach that leverages the potential difference in acidity (pKa) between your product and homophthalic acid.
Strategic Solutions:
Controlled pH Extraction: If there is a notable difference in pKa values, a carefully controlled pH extraction using a weaker base or a buffered solution might allow for the selective deprotonation and removal of the more acidic homophthalic acid.
Chromatography: When extraction is not sufficiently selective, column chromatography is the most reliable alternative. The significant polarity difference between most organic products and the highly polar homophthalic acid usually allows for effective separation.
Q3: During recrystallization, a white solid that I believe to be homophthalic anhydride/acid is co-precipitating with my product. How can I prevent this?
A3: Co-precipitation often occurs due to similar solubility profiles.
Recommendations:
Pre-Purification is Key: It is highly recommended to perform a basic aqueous extraction (as detailed in Q1) before attempting recrystallization to remove the majority of the homophthalic acid impurity.
Optimize the Solvent System: If co-precipitation persists, re-evaluating your recrystallization solvent system is necessary. The ideal solvent will maximize the solubility of your product at high temperatures while minimizing its solubility at room temperature, with the opposite solubility profile for homophthalic acid.
Q4: Is it possible to use a chemical scavenger to eliminate unreacted homophthalic anhydride?
A4: Yes, this can be an effective strategy, especially for products that are sensitive to aqueous conditions.
Scavenging Strategy:
Amine-Based Scavengers: After your primary reaction is complete, adding a small amount of a nucleophilic amine (such as a polymer-supported trisamine) can be effective.[5] The amine will react with the excess homophthalic anhydride to form a highly polar amide, which can then be easily removed by filtration or extraction. It is crucial to ensure the scavenger does not react with your desired product.
Part 2: Detailed Experimental Protocols
The following are detailed procedures for the most effective methods to remove unreacted homophthalic anhydride.
Protocol 1: Basic Aqueous Extraction
This is the most widely used and generally successful method for removing homophthalic anhydride and its hydrolyzed form.
Objective: To convert homophthalic acid into its highly water-soluble salt for efficient removal from the organic phase.
Procedure:
Reaction Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Caution: Vent the funnel frequently to release the pressure from the carbon dioxide gas produced during neutralization.
Phase Separation: Allow the layers to separate. The organic layer will contain your product, while the aqueous layer will contain the sodium homophthalate salt.
Repeat Extraction: Drain the aqueous layer and repeat the extraction (steps 3-5) with fresh NaHCO₃ solution at least two more times.
Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove residual water and break any emulsions.
Drying and Concentration: Drain the organic layer into a flask, dry it with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Silica Gel Column Chromatography
This method is ideal for purifying products that are sensitive to aqueous workups or when extraction does not provide the desired level of purity.
Objective: To separate the product from homophthalic acid based on differences in polarity.
Procedure:
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system, which is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).
Column Packing: Pack a chromatography column with the prepared silica gel slurry.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica column.
Elution: Begin eluting the column with the chosen solvent system. Homophthalic acid, being highly polar, will adhere strongly to the silica and elute very slowly. If your product is less polar, it will elute from the column first.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Part 3: Visualizing the Purification Workflow
The following diagram outlines the decision-making process for choosing the most suitable purification strategy.
Caption: Decision workflow for purification of products from homophthalic anhydride.
Data Summary Table
Purification Method
Principle of Separation
Advantages
Disadvantages
Best Suited For
Basic Aqueous Extraction
Difference in acidity (pKa) and salt solubility.
Fast, cost-effective, and efficient for removing large amounts of the impurity.
Not suitable for base-sensitive products; may lack selectivity for acidic products.
General cases where the product is stable under mild basic conditions.
Column Chromatography
Differential adsorption based on polarity.
High resolution and applicable to a broad range of compounds.
Can be time-consuming, requires significant solvent volumes, and may result in sample loss.
Base-sensitive products or when extraction fails to provide adequate purity.
Recrystallization
Difference in solubility in a specific solvent.[6][7][8][9]
Can yield highly pure crystalline material.
Requires significant solubility differences and carries a risk of co-precipitation.
A final purification step after the bulk of impurities has been removed.
Chemical Scavenging
Chemical reaction to form an easily removable derivative.
Highly selective and avoids aqueous conditions.
Requires careful selection of a scavenger that is unreactive towards the product.
Products that are sensitive to both acidic and basic conditions.
References
Kiselyov, A. S., & Piatnitski, E. (2014). Dimerization and comments on the reactivity of homophthalic anhydride. Beilstein Journal of Organic Chemistry, 10, 1739–1745. [Link]
Bunton, C. A., Fuller, N. A., Perry, S. G., & Shiner, V. J. (1963). The Hydrolysis of Carboxylic Anhydrides. Part III. Reactions in Initially Neutral Solution. Journal of the Chemical Society, 2918-2926.
Organic Syntheses. homophthalic acid and anhydride. [Link]
Google Patents.
American Chemical Society Publications. N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. [Link]
Cheméo. Chemical Properties of Homophthalic anhydride (CAS 703-59-3). [Link]
ResearchGate. Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). [Link]
Google Patents.
Zenodo. Convenient Preparation of Homophthalic Acids. [Link]
LibreTexts Chemistry. 21.5: Chemistry of Acid Anhydrides. [Link]
American Chemical Society Publications. Chromatographic separation and identification of organic acids. [Link]
Swarthmore College. N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines. [Link]
University of Colorado Boulder. Exp 6 - Extraction. [Link]
Google Patents.
University of Rochester. Workup Tricks: Reagents. [Link]
National Center for Biotechnology Information. Separation and determination of organic acids and phenolic compounds in fruit juices and drinks by high-performance liquid chromatography. [Link]
Diduco. Separation of organic acids by ion-exclusion chromatography. [Link]
Technical Support Guide: Regioselective Alkylation of N-Heterocyclic 1,3-Diones
Doc ID: TS-ORG-402 | Version: 2.1 | Last Updated: 2026-02-26 Scope: Uracils, Quinazoline-2,4-diones, Pyridones, and Cyclic Imides. Diagnostic Phase: Define Your System Before troubleshooting, confirm your substrate class...
Author: BenchChem Technical Support Team. Date: March 2026
Doc ID: TS-ORG-402 | Version: 2.1 | Last Updated: 2026-02-26
Scope: Uracils, Quinazoline-2,4-diones, Pyridones, and Cyclic Imides.
Diagnostic Phase: Define Your System
Before troubleshooting, confirm your substrate class.[1] The term "1,3-dione" in the context of N- vs O-alkylation almost exclusively refers to N-heterocyclic 1,3-dicarbonyl systems (ambident nucleophiles).
Oxygen (O-Alkylation): Kinetically favored (under specific conditions), "Hard" nucleophile (leads to imidates/enol ethers).[1]
Decision Tree: Selectivity Logic
Use this flowchart to select the correct reagent system for your desired outcome.
Figure 1: Decision tree for selecting reagents based on regioselectivity requirements. N-alkylation relies on alkali metals in polar solvents; O-alkylation requires silver salts or Mitsunobu conditions.
Technical Support FAQs (Troubleshooting)
Ticket #1: "I used K2CO3/DMF and got N-alkylation, but I need the O-alkyl product."
Diagnosis: You are using a protocol that favors thermodynamic control and dissociated ion pairs.[1] Alkali metal carbonates (K, Cs, Na) in polar aprotic solvents (DMF, DMSO) overwhelmingly favor N-alkylation due to the "soft" nature of the nitrogen lone pair interacting with the "soft" alkyl halide.
Replace Solvent: Switch to a non-polar solvent like Toluene, Benzene, or Hexane.[1]
Why it works: The Silver ion (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
) coordinates to the nitrogen lone pair or the halide leaving group. This coordination "hardens" the transition state and often physically blocks the nitrogen site, forcing the electrophile to attack the "harder" oxygen atom (HSAB Theory).
Ticket #2: "I am trying to N-alkylate a sterically hindered position and getting low yields."
Diagnosis: Standard bases (NaH, K2CO3) may not effectively deprotonate or solubilize the specific tautomer required for reaction, or the lattice energy of the intermediate salt is too high.[1]
) creates a "loose" ion pair with the heterocyclic anion.[1] This increased solubility and "nakedness" of the anion significantly enhances nucleophilicity at the nitrogen atom, often overcoming steric hindrance that shuts down Potassium or Sodium systems.[1]
Ticket #3: "I need O-alkylation but my electrophile is an Alcohol, not a Halide."
Diagnosis: You cannot use the Silver Salt method with alcohols.[1] You require a dehydration-condensation cycle.
Caveat: While Mitsunobu typically favors O-alkylation for lactams/imides, steric bulk at the alcohol can sometimes revert selectivity to N. Monitor closely.[1]
Comparative Data: Reagent Effects
Variable
Condition A (Promotes N-Alkylation)
Condition B (Promotes O-Alkylation)
Cation
(Silver)
Solvent
Polar Aprotic (DMF, DMSO, NMP)
Non-polar / Non-coordinating (Toluene, )
Leaving Group
Iodide / Bromide (Soft)
Triflate / Tosylate (Hard) or Ag-complexed Halide
Mechanism
(Soft-Soft interaction)
-like (Ag-assisted) or Coordination-directed
Temperature
Heat often required ()
Room Temp to Reflux (Ag-salt specific)
Standard Operating Protocols (SOPs)
SOP-A: High-Selectivity N-Alkylation (The Cesium Protocol)
Best for: Uracils, Quinazolinediones, and hindered substrates.
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Dissolution: Dissolve 1.0 equiv of the 1,3-dione substrate in anhydrous DMF (
concentration).
Base Addition: Add 1.5 - 2.0 equiv of Cesium Carbonate (
) .[1] Stir at RT for 30 mins to ensure deprotonation (slurry formation).
Electrophile: Add 1.1 - 1.2 equiv of Alkyl Halide (Bromide or Iodide).[1]
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over
.
SOP-B: High-Selectivity O-Alkylation (The Silver Protocol)
Best for: Creating imidates, lactim ethers, and blocking O-positions.
Setup: Wrap flask in aluminum foil (Silver salts are light-sensitive).
Suspension: Suspend 1.0 equiv of substrate and 1.1 equiv of Silver Carbonate (
) in Toluene or Benzene ().
Electrophile: Add 1.2 - 1.5 equiv of Alkyl Halide (preferably Alkyl Iodide for Ag precipitation driving force).[1]
Reaction: Heat to reflux (
) in the dark.
Filtration: Filter the hot mixture through a Celite pad to remove silver halides (
).
Purification: Evaporate solvent. O-alkylated products are often less stable to hydrolysis; avoid acidic workups.
References
Salvatore, R. N., et al. (2002).[1][2][6] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][2][6][7] The Journal of Organic Chemistry, 67(3), 674–683.[1][6][7][8] Link[1]
Chung, K. H., et al. (2002).[1] "O-Regioselective Synthesis with the Silver Salt Method." Journal of Organic Chemistry, 67, 674.[1][6][7][8] (Cited in context of lactam selectivity). Link[1]
Li, F., et al. (2013).[1] "Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines." New Journal of Chemistry, 37, 2013.[1] Link
Hartung, R. E., et al. (2017).[1] "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols." Heterocycles. Link
Kornblum, N., et al. (1955).[1] "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides." Journal of the American Chemical Society, 77(23), 6269–6280.[1] (Foundational paper on Silver Salt regioselectivity). Link[1]
Technical Comparison: Mass Spectrometry Profiling of 1,3-Isoquinolinediol
The following technical guide details the mass spectrometry fragmentation pattern of 1,3-isoquinolinediol, focusing on its tautomeric behavior, specific fragmentation pathways, and differentiation from structural isomers...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the mass spectrometry fragmentation pattern of 1,3-isoquinolinediol, focusing on its tautomeric behavior, specific fragmentation pathways, and differentiation from structural isomers.
Executive Summary
1,3-Isoquinolinediol (CAS: 4456-77-3) is a critical heterocyclic building block in the synthesis of isoquinoline alkaloids and antiretroviral agents. While nomenclature suggests a "diol" structure, this compound predominantly exists as the tautomer homophthalimide (isoquinoline-1,3(2H,4H)-dione) in the gas phase. This guide provides an in-depth analysis of its Electron Ionization (EI) mass spectrometry profile, distinguishing it from aromatic isomers (e.g., 5,8-isoquinolinediol) and structurally related analogs.
Chemical Identity & Tautomeric Equilibrium
Accurate MS interpretation requires recognizing the active tautomer during ionization.
Implication: The fragmentation pattern is governed by cyclic imide/lactam kinetics (CO loss, Retro-Diels-Alder) rather than simple phenolic cleavage.
Property
Specification
Formula
C₉H₇NO₂
Molecular Weight
161.16 g/mol
Monoisotopic Mass
161.0477
Key Tautomer
Homophthalimide (Dione form)
Experimental Protocol: EI-MS Profiling
To replicate the fragmentation data described below, ensure the following instrument parameters are met. This protocol minimizes thermal degradation while maximizing structural ion generation.
Step-by-Step Methodology
Sample Preparation: Dissolve 0.1 mg of 1,3-isoquinolinediol in 1 mL of Methanol (LC-MS grade). Sonicate for 2 minutes to ensure complete dissolution of the dione crystal lattice.
Inlet Conditions:
Inlet Temperature: 250°C (High temp required to volatilize the dione form).
Injection Mode: Splitless (1 µL injection).
Ion Source Parameters (EI):
Electron Energy: 70 eV (Standardized for library comparison).
Source Temperature: 230°C.
Emission Current: 35 µA.
Mass Analyzer: Scan range m/z 40–200. Set threshold to 500 counts to filter background noise.
Fragmentation Analysis: 1,3-Isoquinolinediol
The mass spectrum of 1,3-isoquinolinediol is characterized by a stable molecular ion and a distinct series of neutral losses associated with the dione ring contraction.
Primary Fragmentation Pathways
Molecular Ion (m/z 161): The parent ion [M]⁺ is abundant, reflecting the stability of the bicyclic system.
Base Peak / Major Fragment (m/z 133): The most diagnostic pathway is the expulsion of carbon monoxide (CO).
-cleavage adjacent to the carbonyl followed by ring contraction.
.
Secondary Fragment (m/z 105): Subsequent loss of a second CO molecule or ethylene fragment from the m/z 133 precursor, often forming a benzoyl-like cation (
) or similar stabilized aromatic species.
Minor Fragment (m/z 118): Loss of Isocyanic acid (HNCO) from the imide ring.
.
Pathway Visualization
The following diagram illustrates the logical flow of fragmentation, distinguishing between the dominant CO loss and the competitive RDA-like pathways.
Caption: Mechanistic fragmentation tree of 1,3-isoquinolinediol (homophthalimide) under 70 eV Electron Ionization.
Comparative Analysis: Isomer Differentiation
Distinguishing 1,3-isoquinolinediol from its structural isomers is a common challenge in purity analysis. The following table contrasts the target compound with 5,8-Isoquinolinediol , a fully aromatic isomer.
Differentiation Logic
1,3-Isoquinolinediol (Target): Contains a saturated
carbon (C4) and two carbonyls in the hetero-ring.
Key Marker: Strong loss of HNCO (43) and sequential CO loss due to the dione structure.
5,8-Isoquinolinediol (Isomer): Fully aromatic isoquinoline core with phenolic hydroxyls.
Key Marker: Phenolic fragmentation. Losses of H• (1) , H₂O (18) (ortho-effect), and CO (28) from the phenol group. It lacks the facile HNCO loss because the nitrogen is part of the aromatic pyridine ring.
Diagnostic Peak Table
Feature
1,3-Isoquinolinediol (Target)
5,8-Isoquinolinediol (Isomer)
Molecular Ion
m/z 161 (Strong)
m/z 161 (Strong)
Base Peak
m/z 161 or 133
m/z 161 or 160 ([M-H]⁺)
Loss of CO (-28)
Dominant (Imide ring contraction)
Moderate (Phenolic CO ejection)
Loss of HNCO (-43)
Diagnostic (Present)
Absent (N is aromatic)
Loss of H• (-1)
Weak
Strong (Aromatic stability)
Structure Type
Cyclic Imide / Dione
Aromatic Diol
References
NIST Chemistry WebBook. 1H-Benz[de]isoquinoline-1,3(2H)-dione (Analogous Fragmentation Data). National Institute of Standards and Technology.
PubChem. 2-hydroxyisoquinoline-1,3(2H,4H)-dione (Compound Summary). National Center for Biotechnology Information.
Santa Cruz Biotechnology. Isoquinoline-1,3(2H,4H)-dione Product Data.[3][3]
Distinguishing 1,3-Isoquinolinediol from Tetrahydroisoquinoline Impurities: An Analytical Comparison Guide
Executive Summary & Chemical Context[1][2][3][4][5][6] In the development of isoquinoline-based therapeutics, distinguishing the oxidized, functionalized core (1,3-isoquinolinediol ) from its reduced counterparts (Tetrah...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
In the development of isoquinoline-based therapeutics, distinguishing the oxidized, functionalized core (1,3-isoquinolinediol ) from its reduced counterparts (Tetrahydroisoquinolines or THIQs) is a critical quality attribute.
The challenge lies in the structural ambiguity of 1,3-isoquinolinediol. While often named as a "diol," it exists predominantly as homophthalimide (isoquinoline-1,3(2H,4H)-dione) in solution. This tautomeric behavior creates a distinct physicochemical profile compared to the basic, aliphatic nature of THIQ impurities.
This guide provides a self-validating analytical framework to distinguish these species based on three orthogonal pillars: Acid/Base Chemistry (HPLC) , Electronic Conjugation (UV) , and Proton Topology (NMR) .
Structural & Physicochemical Analysis[7][8][9]
Understanding the fundamental chemical divergence between the target and the impurity is the prerequisite for selecting the correct analytical method.
Feature
1,3-Isoquinolinediol (Target)
Tetrahydroisoquinoline (Impurity)
Analytical Consequence
Dominant Tautomer
Homophthalimide (Dione form)
Amine (Fixed aliphatic ring)
Target behaves as a neutral imide; Impurity behaves as a base.
Electronic State
Conjugated Amide/Imide system
Non-conjugated Phenyl + Amine
Distinct UV chromophores.
Acidity/Basicity
Weakly Acidic ( at NH)
Basic ( for )
Primary separation lever.
Molecular Weight
161.16 Da ()
133.19 Da ()
Mass shift of 28 Da (or 4 Da if comparing to tetrahydro-diol).
Visualization: Structural Divergence & Analytical Decision Tree
Caption: Analytical workflow leveraging polarity and mass differences to distinguish the target diol from THIQ impurities.
The most robust method for routine distinction relies on the pH-dependent speciation of the molecules.
The Mechanism
Tetrahydroisoquinoline (THIQ): A secondary amine.[1] In acidic media (pH < 7), it is fully protonated (
), highly polar, and interacts poorly with C18 chains, leading to early elution .
1,3-Isoquinolinediol: Exists as a cyclic imide. In acidic media, it remains neutral (protonated form). It retains significant hydrophobic character, leading to later elution .
Validated Protocol
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).
0-2 min: 5% B (Isocratic hold to elute polar salts/amines).
2-10 min: 5%
60% B (Linear gradient).
10-12 min: 60%
95% B (Wash).
Detection: UV at 254 nm (universal) and 280 nm.
Expected Result:
THIQ Impurity: Retention time (
) 2.5 - 3.5 min (Sharp peak, often fronts if overloaded due to cationic repulsion).
1,3-Isoquinolinediol: Retention time (
) 6.0 - 7.5 min.
Expert Tip: If peak tailing is observed for the THIQ impurity, add 5mM Ammonium Formate to Mobile Phase A to shield residual silanols on the column stationary phase.
While retention time is indicative, spectral data provides confirmation.
UV-Vis Absorbance
THIQ: The chromophore is a simple, non-conjugated benzene ring fused to a saturated ring.
Spectrum:
nm. Low absorptivity above 290 nm.
1,3-Isoquinolinediol: The "dione" structure extends conjugation across the amide/imide bonds.
Spectrum:
often exhibits dual bands (e.g., ~240 nm and ~310-330 nm). The presence of absorbance >300 nm is a strong indicator of the oxidized, conjugated system.
Mass Spectrometry (LC-MS)
This is the definitive quantitative differentiator.
Target (1,3-Isoquinolinediol):
ESI(+):
m/z.
Note: May show dimer formation
depending on concentration.
Impurity (THIQ):
ESI(+):
m/z.
Note: If the impurity is the tetrahydro-1,3-isoquinolinediol (reduced target), the mass will be 166.08 m/z (
).
Method 3: 1H-NMR (Structural Validation)
For reference standard qualification, NMR is non-negotiable. It resolves the tautomeric ambiguity and proves the saturation state of the nitrogen-containing ring.
Protocol
Solvent: DMSO-
(Preferred over to solubilize the polar dione and slow down proton exchange).
Concentration: ~5-10 mg/mL.
Key Diagnostic Signals
Region
1,3-Isoquinolinediol
Tetrahydroisoquinoline
Interpretation
Aliphatic (2.5 - 4.5 ppm)
SILENT (except solvent)
Prominent Multiplets
THIQ shows triplets for C3/C4 protons and a singlet/doublet for C1 protons. The target has NO aliphatic protons.
Aromatic (7.0 - 8.5 ppm)
4H Multiplet + 1H Singlet (C4-H)
4H Multiplet (Benzene ring only)
The C4-H in the diol is a vinylic/aromatic singlet ~6.5-7.0 ppm, absent in THIQ.
Exchangeable (>10 ppm)
Broad Singlet (NH/OH)
Broad Singlet (NH, usually <5 ppm)
The imide NH of the diol is significantly deshielded (>10 ppm) compared to the amine NH.
Visualization: Separation Logic (pH Switching)
Caption: Effect of mobile phase pH on the ionization state and retention behavior of the target vs. impurity.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1340, 1,5-Isoquinolinediol (Analogous structure for physicochemical properties). Retrieved from [Link]
NIST Mass Spectrometry Data Center. Isoquinoline, 1,2,3,4-tetrahydro- (THIQ) Mass Spectrum and Infrared Data. Retrieved from [Link]
Katritzky, A. R., et al.Tautomerism of Heterocycles. (Standard reference for isoquinoline-dione tautomerism).
A Researcher's Guide to the Safe Handling of 1,3-Isoquinolinediol: PPE, Operational, and Disposal Protocols
Hazard Assessment: An Evidence-Based Approach The foundational principle of laboratory safety is to understand the potential risks. Based on data from related compounds such as 1,5-Isoquinolinediol, 5-Bromoisoquinoline,...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment: An Evidence-Based Approach
The foundational principle of laboratory safety is to understand the potential risks. Based on data from related compounds such as 1,5-Isoquinolinediol, 5-Bromoisoquinoline, and other isoquinoline derivatives, we can anticipate the primary hazards associated with 1,3-Isoquinolinediol.
Anticipated Hazards:
Skin Irritation : Direct contact may cause redness and irritation.[1][2]
Serious Eye Irritation : The compound, particularly in powder form, is likely to cause serious irritation if it comes into contact with the eyes.[1][2]
Respiratory Irritation : Inhalation of dust may lead to respiratory tract irritation.[1]
Harmful if Swallowed or Inhaled : Similar compounds are classified as harmful or toxic if ingested or if the dust is inhaled.[1]
This assessment necessitates a robust Personal Protective Equipment (PPE) strategy to create a reliable barrier between you and the compound.
Core Directive: Your Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table outlines the minimum PPE requirements for handling 1,3-Isoquinolinediol.
PPE Category
Specification
Rationale & Best Practices
Hand Protection
Chemical-resistant gloves (Nitrile recommended).
To prevent skin contact. Always inspect gloves for tears before use and remove them without touching the outer surface. For prolonged use, consider double-gloving.
Eye & Face Protection
Safety glasses with side shields or chemical splash goggles.
To protect eyes from dust and splashes. Goggles provide a better seal and are recommended when handling the solid.
Body Protection
A fully buttoned laboratory coat.
To protect your skin and clothing from contamination.
Respiratory Protection
Work in a certified chemical fume hood.
To prevent inhalation of airborne particles. All weighing and solution preparation should be performed within a fume hood.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow minimizes risk and ensures procedural consistency. The following diagram outlines the critical steps from receiving the compound to its final disposal.
Caption: A logical workflow for the safe handling of 1,3-Isoquinolinediol.
Experimental Protocol: Weighing and Solubilization
Preparation : Ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatula, weigh paper, beaker, solvent).
Don PPE : Put on your lab coat, safety goggles, and gloves as specified in the table above.
Weighing : Carefully transfer the desired amount of solid 1,3-Isoquinolinediol onto weigh paper using a clean spatula. Avoid any actions that could generate dust.
Transfer : Gently add the weighed solid into your beaker or flask.
Solubilization : Slowly add the desired solvent to the solid. Keep the container covered as much as possible during this process.
Cleanup : Immediately decontaminate the spatula and any other reusable equipment. Dispose of the weigh paper and any contaminated gloves as solid hazardous waste.
Emergency Protocols: Spill and Exposure Management
Spill inside a Fume Hood:
Alert colleagues in the immediate area.
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand).
Carefully scoop the absorbent material into a clearly labeled container for hazardous waste.
Decontaminate the area with a suitable solvent (like ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Personal Exposure:
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[4]
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of chemical waste is a serious breach of safety and environmental regulations. All materials contaminated with 1,3-Isoquinolinediol must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
Waste Segregation :
Solid Waste : Collect unused 1,3-Isoquinolinediol, contaminated gloves, weigh paper, and absorbent materials in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste : Collect any solutions containing 1,3-Isoquinolinediol in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless permitted by your institution.
Labeling : All waste containers must be clearly marked with "Hazardous Waste" and the full chemical name "1,3-Isoquinolinediol".
Storage : Store sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.
Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5][6] Never pour this chemical down the drain.[5]
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
PubChem. (n.d.). 1,5-Isoquinolinediol. National Center for Biotechnology Information. Retrieved from [Link]
Essentials by Catalina. (n.d.). Safety Data Sheet: Propanediol 1,3. Retrieved from [Link]
University of Louisville. (n.d.). Waste Disposal Manual. Department of Environmental Health and Safety (DEHS). Retrieved from [Link]